6-Methylthioguanine
Beschreibung
Eigenschaften
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-47-6 | |
| Record name | 6-Methylthioguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthioguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylthioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLTHIOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methylthioguanine: A Comprehensive Technical Guide on Synthesis, Properties, and Biological Relevance
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Methylthioguanine (6-MTG) is a principal metabolite of the thiopurine drugs 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are integral to the treatment of neoplastic and autoimmune diseases. The formation of 6-MTG, catalyzed by the enzyme Thiopurine S-methyltransferase (TPMT), represents a critical juncture in the metabolic pathway of these prodrugs, influencing both their therapeutic efficacy and toxicity profiles. While primarily considered an inactivation product, 6-MTG possesses inherent biological activities, including mutagenic potential when incorporated into DNA. This technical guide provides a detailed overview of the synthesis of this compound, its chemical and physical properties, its role in the broader context of thiopurine metabolism, and relevant experimental protocols for its synthesis and analysis.
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the S-methylation of 6-thioguanine. This reaction typically proceeds through a nucleophilic substitution (SN2) mechanism.[1]
Reaction Scheme:
6-Thioguanine + CH₃I → this compound + HI
In this reaction, the thiol group of 6-thioguanine is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic methyl carbon of a methylating agent, such as iodomethane, displacing the iodide leaving group to form the S-methylated product.[1]
Experimental Protocol: S-methylation of 6-Thioguanine
This protocol is adapted from established methods for the S-methylation of thiopurines.[1]
Materials:
-
6-Thioguanine (6-TG)
-
Iodomethane (CH₃I)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-thioguanine in a suitable volume of dry N,N-Dimethylformamide (DMF).
-
Deprotonation: Add 1.1 equivalents of a base, such as potassium carbonate, to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the thiolate anion.
-
Methylation: Cool the reaction mixture in an ice bath. Slowly add 1.1 equivalents of iodomethane dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into an equal volume of deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical and Physical Properties
The physicochemical and spectroscopic properties of this compound are essential for its characterization and analysis.
Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-6-(methylthio)-7H-purine | [2] |
| Molecular Formula | C₆H₇N₅S | [2] |
| Molecular Weight | 181.22 g/mol | [2] |
| CAS Number | 1198-47-6 | [2] |
| Appearance | Solid | |
| Solubility | Insoluble in water, alcohol, chloroform. Soluble in dilute aqueous alkali. | [3][4] |
Spectroscopic Data
| Technique | Expected Values | Reference(s) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 182.0495 | [2] |
| ¹H NMR | The characteristic singlet for the S-methyl protons is expected around 2.7 ppm (in DMSO-d₆). | [1] |
| ¹³C NMR | Data available in spectral databases. | [2] |
Biochemical Context and Signaling Pathways
This compound is a metabolite of thiopurine drugs and its formation is a key step in their metabolic pathway.[5]
Role in Thiopurine Metabolism
Thiopurines like azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG) are prodrugs that require intracellular activation to exert their cytotoxic effects.[6] A central metabolic route involves the conversion of these drugs to 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[7]
A competing catabolic pathway is the methylation of thiopurines, catalyzed by Thiopurine S-methyltransferase (TPMT).[8] TPMT methylates 6-TG to form this compound (6-MTG). This process is largely considered a detoxification or inactivation pathway because it diverts 6-TG away from the anabolic pathway that produces the active 6-TGNs.[9][10] Therefore, the activity of the TPMT enzyme is a critical determinant of the balance between therapeutic efficacy and drug-induced toxicity.
Visualization: Thiopurine Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Tioguanine - Wikipedia [en.wikipedia.org]
6-Methylthioguanine: A Technical Guide to its Discovery, Early Research, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylthioguanine (6-MTG) is a principal metabolite of the thiopurine drugs 6-thioguanine (6-TG) and azathioprine, agents with long-standing application in the treatment of neoplastic diseases and autoimmune disorders. The formation of 6-MTG is catalyzed by the polymorphic enzyme thiopurine S-methyltransferase (TPMT), and its levels are a critical determinant of both therapeutic efficacy and toxicity of thiopurine therapy. This technical guide provides a comprehensive overview of the discovery and early research on 6-MTG, detailing its synthesis, metabolic fate, and mechanism of action. Special emphasis is placed on providing detailed experimental protocols for its synthesis, quantification, and the assessment of its biological activity. Quantitative data from seminal studies are summarized, and key cellular pathways are visualized to offer a complete resource for researchers in pharmacology and drug development.
Discovery and Early Research
The study of this compound is intrinsically linked to the development of thiopurine drugs in the mid-20th century. Following the synthesis and discovery of the anticancer properties of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) by George Hitchings and Gertrude Elion, for which they received the 1988 Nobel Prize in Physiology or Medicine, research efforts intensified to understand their metabolism and mechanism of action.
Early investigations revealed that the therapeutic and toxic effects of thiopurines were dependent on their conversion to intracellular metabolites. A key discovery was the role of the enzyme thiopurine S-methyltransferase (TPMT) in the methylation of 6-thioguanine to form this compound.[1][2][3] This methylation step was initially considered a detoxification pathway, as it diverts 6-thioguanine away from its conversion to the active, cytotoxic 6-thioguanine nucleotides (6-TGNs).[4] However, subsequent research revealed a more complex role for 6-MTG, including its potential for mutagenicity.[5]
Synthesis and Purification
The laboratory synthesis of this compound is essential for research purposes, including its use as an analytical standard and for in vitro and in vivo studies. The most common method involves the S-methylation of 6-thioguanine.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Thioguanine (6-TG)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 6-thioguanine in DMF in a round-bottom flask.
-
Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group of 6-thioguanine, forming the more nucleophilic thiolate anion.
-
Methylation: Add methyl iodide to the reaction mixture. The reaction proceeds via an SN2 mechanism, where the thiolate attacks the methyl group of methyl iodide, displacing the iodide ion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Metabolism and Mechanism of Action
This compound is a product of the metabolic pathway of thiopurine drugs. Understanding this pathway is crucial for appreciating the clinical significance of 6-MTG.
Thiopurine Metabolic Pathway
The metabolism of 6-thioguanine is a branching pathway with several key enzymes determining the ultimate fate of the drug.
Caption: Metabolic pathway of 6-Thioguanine.
Mechanism of Action
The primary mechanism of action of thiopurines is through the incorporation of 6-TGNs into DNA and RNA, leading to cytotoxicity.[3][6] The formation of 6-MTG by TPMT reduces the pool of 6-TG available for this activation pathway.[4]
While considered less cytotoxic than 6-TGNs, 6-MTG is not inert. Research has shown that S⁶-methylthioguanine, when incorporated into DNA, can lead to G→A transition mutations, highlighting its mutagenic potential.[5] This has raised concerns about the long-term risk of secondary malignancies in patients undergoing thiopurine therapy.
The direct effect of this compound on the PI3K/Akt/mTOR signaling pathway has not been extensively studied, and there is currently no direct evidence to suggest it is a primary mechanism of its action. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7][8][9] While other metabolites of thiopurines may indirectly influence this pathway, further research is needed to elucidate any direct role of 6-MTG.
Quantitative Data
Enzyme Kinetics
The activity of TPMT is a critical factor in determining the balance between the anabolic and catabolic pathways of 6-thioguanine.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/g Hb/h) | Source |
| Human Erythrocyte TPMT | 6-Thioguanine | ~130 | Varies by phenotype | [10][11] |
Note: K_m_ and V_max_ values can vary depending on the experimental conditions and the source of the enzyme.
Cytotoxicity
The cytotoxic effects of 6-thioguanine and its metabolites have been evaluated in various cancer cell lines. Data for this compound is less abundant, reflecting its generally lower cytotoxic potential compared to 6-TGNs.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 6-Thioguanine | Jurkat (T-cell leukemia) | Not reached (in MTAP-expressing cells) | [12] |
| 6-Thioguanine | A549 (Lung carcinoma) | >200 (in MTAP-expressing cells) | [12] |
| 6-Thioguanine | MCF-7 (Breast cancer) | 5.481 | [13] |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Quantification of this compound in Biological Samples
Accurate quantification of 6-MTG is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) is a commonly used method.
Caption: Experimental workflow for 6-MTG analysis.
TPMT Enzyme Activity Assay
Measuring TPMT activity is essential for personalizing thiopurine therapy.
Materials:
-
Erythrocyte hemolysate
-
6-Thioguanine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Phosphate buffer
-
Dithiothreitol (DTT)
-
Perchloric acid
-
HPLC system with UV or fluorescence detector
Procedure:
-
Prepare Erythrocyte Hemolysate: Isolate red blood cells from a whole blood sample and lyse them to release the intracellular enzymes.
-
Incubation: Incubate the hemolysate with 6-thioguanine and SAM in a buffered solution at 37°C.
-
Reaction Termination: Stop the enzymatic reaction by adding perchloric acid, which also precipitates proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC to quantify the amount of this compound produced.
-
Calculation: Calculate TPMT activity based on the amount of 6-MTG formed per unit of hemoglobin per hour.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[18][19][20][21][22]
Materials:
-
Salmonella typhimurium tester strains (histidine auxotrophs, e.g., TA98, TA100)
-
Minimal glucose agar plates (lacking histidine)
-
Top agar (containing a trace amount of histidine)
-
This compound (dissolved in a suitable solvent)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, optional)
Procedure:
-
Bacterial Culture: Grow the Salmonella tester strains overnight in nutrient broth.
-
Exposure: Mix the bacterial culture with the test compound (6-MTG), top agar, and, if required, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant increase in the number of revertants indicates that the compound is mutagenic.
Conclusion
This compound, a major metabolite of thiopurine drugs, plays a complex and critical role in the pharmacology of these widely used agents. While its formation via TPMT diverts the parent drug from the primary cytotoxic pathway, 6-MTG itself possesses mutagenic potential. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers investigating the multifaceted nature of this compound. Further research, particularly into its potential interactions with cellular signaling pathways such as PI3K/Akt/mTOR, will continue to refine our understanding of this important metabolite and its implications for cancer therapy and autoimmune disease treatment.
References
- 1. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 6-thioguanine and Sthis compound on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reference intervals for thiopurine S-methyltransferase activity in red blood cells using 6-thioguanine as substrate and rapid non-extraction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. enamine.net [enamine.net]
- 22. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of 6-Methylthioguanine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 6-methylthioguanine (6-MTG) within the broader context of thiopurine metabolism. Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are foundational prodrugs used in the treatment of neoplastic and autoimmune diseases. Their therapeutic efficacy is intricately linked to their intracellular conversion to active cytotoxic metabolites. This guide details the enzymatic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines key experimental protocols, and visualizes the critical molecular interactions and experimental workflows.
Introduction to Thiopurine Metabolism
Thiopurines require intracellular enzymatic activation to exert their cytotoxic and immunosuppressive effects. The metabolic cascade involves a complex interplay of anabolic and catabolic pathways, with the ultimate balance between therapeutic efficacy and toxicity being largely determined by the activity of key enzymes. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which include 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (6-TGDP), and 6-thioguanosine triphosphate (6-TGTP).[1] These nucleotides mediate their effects through incorporation into DNA and RNA, leading to cytotoxicity, and by inducing apoptosis in activated T-cells through the inhibition of the Rac1 signaling pathway.[1]
This compound (6-MTG) is a direct metabolite of 6-thioguanine, formed via the action of the enzyme Thiopurine S-methyltransferase (TPMT).[1] While historically considered a product of an inactivation pathway, the role of methylated thiopurine metabolites is multifaceted and contributes to the overall therapeutic and toxicity profile of these drugs.
Enzymatic Pathways and the Role of this compound
The metabolism of thiopurines is governed by a network of competing enzymes, primarily Hypoxanthine-guanine phosphoribosyltransferase (HPRT) and Thiopurine S-methyltransferase (TPMT).
Anabolic Pathway to 6-Thioguanine Nucleotides
The conversion of 6-thioguanine to its active 6-TGN form is initiated by HPRT, which directly converts 6-TG into 6-thioguanosine monophosphate (6-TGMP).[1] Subsequently, 6-TGMP is phosphorylated to 6-TGDP and finally to 6-TGTP.[1] 6-mercaptopurine (6-MP) also enters this pathway but requires a multi-step conversion to 6-TGMP, involving the enzymes inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[2]
The Methylation Pathway and Formation of this compound
TPMT catalyzes the S-methylation of thiopurine compounds, using S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This enzyme directly converts 6-thioguanine to this compound (6-MTG).[2] This methylation step is a critical detoxification pathway, as it diverts 6-TG away from the anabolic pathway that leads to the formation of cytotoxic 6-TGNs.[4] Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, impacting the balance between 6-TGNs and methylated metabolites and influencing both therapeutic efficacy and the risk of adverse drug reactions.[5]
The Downstream Mechanism of Action: DNA Incorporation and Mismatch Repair
The primary mechanism of cytotoxicity for 6-thioguanine is its incorporation into DNA.[6] The process unfolds in a series of steps:
-
Incorporation into DNA : Following its conversion to 6-thioguanosine triphosphate (6-TGTP), the nucleotide is incorporated into DNA during replication, replacing guanine.[7]
-
Methylation in situ : Once incorporated into the DNA backbone, the 6-thioguanine residue is methylated by S-adenosylmethionine (SAM) to form Sthis compound (S6mG).[7]
-
Miscoding and Mismatch Recognition : S6mG can mispair with thymine during subsequent rounds of DNA replication, creating an S6mG:T mismatch. This mismatch, and potentially the S6mG:C pair, is recognized by the DNA mismatch repair (MMR) system.[6][8]
-
Initiation of Mismatch Repair and Cytotoxicity : The recognition of the S6mG-containing mismatch by the MutSα heterodimer (a complex of hMSH2 and hMSH6) initiates a futile cycle of DNA repair.[6] The mismatch repair machinery attempts to excise the incorrect base, leading to single-strand breaks and ultimately triggering cell cycle arrest and apoptosis.[9]
Quantitative Data
The following tables summarize key quantitative data related to thiopurine metabolism.
Table 1: Thiopurine S-Methyltransferase (TPMT) Enzyme Kinetics
| Substrate | Km | Vmax | Source |
| 6-Thioguanine (6-TG) | ~80 mmol/L | 162.3 ± 4.3 mM/h | [10] |
| 6-Mercaptopurine (6-MP) | 110 to 162 µmol/L | 54 to 68 nmol 6-MMP/g Hb/h | [11] |
Table 2: Typical Thiopurine Metabolite Concentrations in Erythrocytes
| Metabolite | Therapeutic Range | Toxic Level | Source |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450 pmol/8x10⁸ RBCs | > 450 pmol/8x10⁸ RBCs (associated with leukopenia) | [12] |
| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol/8x10⁸ RBCs | > 5700 pmol/8x10⁸ RBCs (associated with hepatotoxicity) | [12] |
Table 3: TPMT Activity Phenotypes
| Phenotype | Activity Range (nmol 6-MTG/g Hb/h) | Prevalence |
| Deficient | < 5 | ~1 in 300 |
| Intermediate | 5 - 24 | ~1 in 10 |
| Normal | > 25 | ~9 in 10 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and thiopurine metabolism.
Determination of Thiopurine S-Methyltransferase (TPMT) Activity in Erythrocytes using HPLC
This protocol is based on the conversion of 6-thioguanine to this compound, which is then quantified by HPLC with fluorescence detection.[14]
Materials:
-
Washed erythrocytes
-
6-Thioguanine (6-TG) solution
-
S-adenosyl-L-methionine (SAM) solution
-
Phosphate buffer
-
Perchloric acid
-
Chloroform/2-propanol extraction solvent
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Hemolysate Preparation: Lyse washed erythrocytes in phosphate buffer.
-
Enzymatic Reaction:
-
Incubate the hemolysate with 6-TG and SAM at 37°C for 60 minutes.
-
Stop the reaction by adding perchloric acid.
-
-
Extraction:
-
Centrifuge to pellet precipitated proteins.
-
Extract the supernatant containing this compound with chloroform/2-propanol.
-
-
HPLC Analysis:
-
Inject the organic phase into the HPLC system.
-
Separate this compound on a C18 reversed-phase column.
-
Detect the product using a fluorescence detector with excitation at 315 nm and emission at 390 nm.
-
-
Quantification:
-
Calculate the TPMT activity based on the peak area of this compound, normalized to the hemoglobin concentration of the hemolysate.
-
Quantification of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by LC-MS/MS
This protocol describes the quantification of total 6-TGNs in erythrocytes by hydrolyzing them to 6-thioguanine followed by LC-MS/MS analysis.[1][12]
Materials:
-
Washed erythrocytes
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Internal standard (e.g., isotope-labeled 6-thioguanine)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Lyse a known number of erythrocytes (e.g., 8 x 10⁸ cells).
-
Add the internal standard.
-
-
Hydrolysis:
-
Add perchloric acid and DTT to the lysate.
-
Heat the sample at 100°C for 45-60 minutes to hydrolyze the 6-thioguanine nucleotides to the 6-thioguanine base.
-
-
Deproteinization:
-
Cool the sample and centrifuge to remove precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Separate 6-thioguanine using a C18 column with a suitable mobile phase gradient.
-
Detect and quantify 6-thioguanine and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of 6-TGNs based on the peak area ratio of 6-thioguanine to the internal standard and a standard curve.
-
Measurement of 6-Thioguanine Incorporation into DNA by LC-MS/MS
This protocol outlines a method to quantify the amount of 6-thioguanine incorporated into the DNA of leukocytes.[3][7]
Materials:
-
Leukocyte pellet
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Extraction: Isolate genomic DNA from leukocytes using a commercial kit.
-
DNA Digestion:
-
Enzymatically digest the DNA to individual deoxyribonucleosides using nuclease P1 and alkaline phosphatase.
-
-
Sample Cleanup:
-
Purify the resulting nucleosides, for example, by filtration.
-
-
LC-MS/MS Analysis:
-
Inject the purified nucleosides into the LC-MS/MS system.
-
Separate 2'-deoxy-6-thioguanosine from other nucleosides using a C18 column.
-
Quantify 2'-deoxy-6-thioguanosine using tandem mass spectrometry.
-
-
Quantification:
-
Determine the amount of incorporated 6-thioguanine relative to the total amount of DNA analyzed or by comparison to a normal nucleoside like thymidine.
-
Conclusion
The mechanism of action of this compound and its parent compound, 6-thioguanine, is a complex process that begins with their metabolism within the purine salvage and methylation pathways and culminates in the induction of cytotoxicity through the DNA mismatch repair system. A thorough understanding of the enzymatic kinetics, the quantification of key metabolites, and the intricacies of the downstream signaling pathways is crucial for optimizing the therapeutic use of thiopurine drugs and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in this field.
References
- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Reference intervals for thiopurine S-methyltransferase activity in red blood cells using 6-thioguanine as substrate and rapid non-extraction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stackoverflow.com [stackoverflow.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MutS functions as a clamp loader by positioning MutL on the DNA during mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Guide to the Measurement and Analysis of DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Untitled Document [ucl.ac.uk]
- 14. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Metabolic Pathway of 6-Methylthioguanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylthioguanine (6-MTG) is a key metabolite in the complex metabolic pathway of thiopurine drugs, a class of immunosuppressants and anti-cancer agents. Understanding the biotransformation of 6-MTG is critical for optimizing therapeutic efficacy and minimizing the toxicity associated with thiopurine therapy. This technical guide provides a comprehensive overview of the metabolic pathway of 6-MTG, detailing its formation, subsequent activation or detoxification, and its role in the overall mechanism of action of thiopurines. We present quantitative data on the cytotoxicity of related compounds and the kinetics of the enzymes involved, along with detailed experimental protocols for their measurement. Furthermore, this guide includes visualizations of the metabolic and signaling pathways to facilitate a deeper understanding of the intricate molecular processes.
Introduction: The Role of this compound in Thiopurine Metabolism
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are prodrugs that undergo extensive intracellular metabolism to exert their therapeutic effects. A central enzyme in this metabolic cascade is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form this compound (6-MTG)[1]. This methylation step is a critical juncture in thiopurine metabolism, as it diverts 6-thioguanine away from the pathway that leads to the formation of the primary active cytotoxic metabolites, the 6-thioguanine nucleotides (TGNs).
The formation of 6-MTG is generally considered a detoxification or inactivation pathway, as it reduces the pool of 6-TG available for conversion to TGNs[2]. However, the role of 6-MTG is multifaceted. While it is less cytotoxic than TGNs, it is not entirely inert and its accumulation may have clinical implications. This guide will explore the enzymatic reactions that govern the fate of 6-MTG and the downstream consequences for cellular function.
The Metabolic Pathway of this compound
The metabolic journey of 6-MTG is intricately linked to the broader metabolism of thiopurines. The key enzymes governing these transformations are Hypoxanthine-guanine phosphoribosyltransferase (HPRT) and Thiopurine S-methyltransferase (TPMT).
Anabolic Pathway: Formation of Active Metabolites
The therapeutic effects of thiopurines are primarily mediated by the incorporation of 6-thioguanine nucleotides (TGNs) into DNA and RNA, leading to cytotoxicity. This anabolic pathway is initiated by the conversion of 6-thioguanine (6-TG) to 6-thioguanosine monophosphate (TGMP) by the enzyme HPRT. TGMP is subsequently phosphorylated to form 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP), collectively known as TGNs.
Catabolic Pathway: The Role of TPMT and Formation of 6-MTG
Competing with the anabolic pathway is the S-methylation of 6-TG by TPMT, which results in the formation of this compound (6-MTG). This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The activity of TPMT is highly variable among individuals due to genetic polymorphisms, which significantly impacts the balance between the formation of active TGNs and the production of 6-MTG. Individuals with low TPMT activity tend to accumulate higher levels of TGNs, increasing the risk of toxicity, while those with high TPMT activity may have lower TGN levels, potentially leading to reduced therapeutic efficacy.
The metabolic fate of 6-MTG itself is less well-defined. It is considered a less active metabolite, and its formation is a key step in the detoxification of 6-TG.
Figure 1: Overview of the metabolic pathway of this compound.
Quantitative Data
Enzyme Kinetics of Thiopurine S-methyltransferase (TPMT)
The kinetic parameters of TPMT are crucial for understanding the rate of 6-MTG formation. While specific Km and Vmax values for 6-thioguanine as a substrate for human TPMT are not consistently reported across the literature, studies have determined these parameters for the related thiopurine, 6-mercaptopurine.
| Substrate | Enzyme | Km | Vmax | Reference |
| 6-Mercaptopurine | Human Erythrocyte TPMT | 0.4 ± 0.01 mM | 178.3 ± 3.1 µM/h | |
| 6-Thioguanine | Human Erythrocyte TPMT | ~80 mmol/L (for TPMT*1 allele) | Not specified |
Note: The Km value for 6-thioguanine is an approximation for the wild-type TPMT allele and may vary significantly with different genetic variants.
Cytotoxicity of Thiopurines and their Metabolites
The cytotoxic effects of thiopurines are primarily attributed to the active 6-thioguanine nucleotides. This compound is considered to be significantly less cytotoxic. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Thioguanine | MCF-7 (Breast Cancer) | 5.481 | [3][4] |
| 6-Thioguanine | A549-MTAP-ve (Lung Cancer) | 2.56 | [5] |
| This compound | Data not available | - | - |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Quantification of this compound and other Thiopurine Metabolites by LC-MS/MS
This protocol describes the quantification of 6-MTG and other thiopurine metabolites in red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (HClO4)
-
Dithiothreitol (DTT)
-
Internal standards (e.g., isotopically labeled 6-MTG and 6-TG)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Separate RBCs from whole blood by centrifugation.
-
Lyse the RBCs with water.
-
-
Hydrolysis:
-
Add DTT and internal standards to the RBC lysate.
-
Incubate to hydrolyze the nucleotide metabolites to their base forms.
-
-
Protein Precipitation:
-
Add perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the metabolites using a suitable column and mobile phase gradient.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM).
-
Figure 2: Experimental workflow for LC-MS/MS analysis of thiopurine metabolites.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and/or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound(s). Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
TPMT Enzyme Activity Assay
This protocol describes the measurement of TPMT enzyme activity in RBC lysates using HPLC.
Materials:
-
RBC lysate
-
6-Thioguanine (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Reaction buffer
-
HPLC system with UV or fluorescence detection
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing RBC lysate, 6-thioguanine, and SAM in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Extraction: Extract the product, this compound, into an organic solvent.
-
HPLC Analysis: Inject the organic phase onto the HPLC system to separate and quantify the this compound produced.
-
Calculation: Calculate the TPMT activity based on the amount of product formed per unit of time and protein or hemoglobin concentration.
HPRT Enzyme Activity Assay
This protocol outlines a spectrophotometric method for determining HPRT activity.
Materials:
-
Cell or tissue lysate
-
Hypoxanthine (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate)
-
Reaction buffer
-
Coupling enzymes (e.g., inosine monophosphate dehydrogenase)
-
NAD+
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the lysate, hypoxanthine, PRPP, coupling enzymes, and NAD+ in a reaction buffer.
-
Initiate Reaction: Start the reaction by adding one of the substrates (e.g., PRPP).
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the coupling enzyme as it converts the product of the HPRT reaction (IMP).
-
Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance versus time curve and calculate the HPRT activity.
Signaling Pathways
The active metabolites of thiopurines, particularly 6-thioguanosine triphosphate (6-TGTP), exert their immunosuppressive effects in part by interfering with intracellular signaling pathways. A key target is the small GTPase, Rac1.
Inhibition of Rac1 Signaling
Rac1 is a crucial regulator of T-cell activation and proliferation. 6-TGTP has been shown to bind to Rac1, preventing its activation by guanine nucleotide exchange factors (GEFs)[6][7]. This inhibition of Rac1 leads to the suppression of downstream signaling cascades that are essential for T-cell function, ultimately resulting in apoptosis of activated T-cells[8]. This mechanism is a significant contributor to the immunosuppressive effects of thiopurine drugs.
References
- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 5. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of 6-Methylthioguanine: From Metabolic Inactivation to a Potent Inducer of DNA Damage Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of the thiopurine drug 6-thioguanine (6-TG), a cornerstone in the treatment of various cancers, particularly acute lymphoblastic leukemia. While historically viewed as an inactivation product, emerging evidence reveals that 6-MTG, in its S-methylated form within DNA (Sthis compound or S6mG), is a potent modulator of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the formation, mechanism of action, and signaling consequences of 6-MTG, with a focus on its role in the DNA damage response. This document is intended to serve as a detailed resource for researchers and professionals involved in oncology drug development and the study of cellular signaling.
Thiopurine Metabolism and the Genesis of this compound
Thiopurines are prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic effects. 6-Thioguanine is converted to its active form, 6-thioguanine nucleotides (6-TGNs), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). These 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity.[1][2]
A competing metabolic pathway involves the methylation of 6-TG by the enzyme thiopurine S-methyltransferase (TPMT) to form this compound.[2] While this methylation is largely considered a detoxification step, reducing the pool of 6-TG available for conversion to active 6-TGNs, the resulting 6-MTG is not merely an inert bystander.[2] Once incorporated into DNA, it becomes a critical signaling molecule.
The Central Role of Sthis compound in DNA Damage Signaling
The primary mechanism by which 6-MTG influences cellular signaling is through its incorporation into DNA as Sthis compound (S6mG). S6mG is a highly mutagenic lesion that preferentially mispairs with thymine during DNA replication, creating an S6mG:T mismatch.[3] This mismatch is a potent trigger for the DNA Mismatch Repair (MMR) system.
The Futile Cycle of Mismatch Repair
In MMR-proficient cells, the MMR machinery recognizes the S6mG:T mispair and initiates a futile cycle of repair. The MMR proteins, including the MutSα (MSH2/MSH6) heterodimer, bind to the mismatch and recruit the MutLα (MLH1/PMS2) complex to excise the newly synthesized strand containing the thymine.[4] However, because the S6mG lesion resides on the template strand and is not itself repaired, the DNA polymerase re-inserts a thymine opposite it, recreating the mismatch. This repetitive and unsuccessful repair process leads to the accumulation of persistent single-strand breaks (SSBs) in the DNA.
Activation of the ATR-Chk1 Signaling Cascade
The accumulation of SSBs serves as a potent signal for the activation of the DNA damage response (DDR) pathway. Specifically, the ataxia telangiectasia and Rad3-related (ATR) kinase, in conjunction with its binding partner ATRIP, is recruited to the sites of SSBs. Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1).[5]
Phosphorylated Chk1 (p-Chk1) is a critical transducer of the DNA damage signal, leading to the initiation of a G2/M cell cycle arrest. This arrest provides the cell with time to repair the DNA damage before proceeding into mitosis. However, due to the persistent nature of the S6mG-induced SSBs in the futile MMR cycle, the G2/M arrest is often prolonged and ultimately leads to the induction of apoptosis.
Quantitative Effects of this compound
The cytotoxic effects of 6-thioguanine, and by extension the signaling initiated by its metabolite S6mG, are highly dependent on the MMR status of the cell. MMR-proficient cells are significantly more sensitive to 6-TG than MMR-deficient cells.[1][6]
| Cell Line Characteristic | Effect of 6-Thioguanine/Sthis compound | Reference |
| MMR-Proficient | High sensitivity to 6-TG. MMR-deficient cells can exhibit resistance to concentrations up to 5 µM.[1] | [1] |
| MMR-Deficient | Increased resistance to 6-TG. | [1][6] |
| G2/M Arrest | Prolonged G2/M arrest observed in MMR-proficient cells following 6-TG treatment. | [7][8] |
| Single-Strand Breaks | More frequent and persistent SSBs in MMR-proficient cells compared to MMR-deficient cells after 6-TG treatment. | [2][9] |
Transcriptional Inhibition and Mutagenesis
Beyond the induction of the DNA damage response, S6mG incorporated into the transcribed strand of a gene can act as a roadblock to RNA polymerase II, thereby inhibiting transcription.[3][10] This transcriptional inhibition can contribute to the overall cytotoxicity of the compound.
Furthermore, S6mG is highly mutagenic, inducing G→A transition mutations at a high frequency.[3] This is a critical consideration in the long-term use of thiopurine drugs, as it can contribute to the development of secondary malignancies.
Experimental Protocols
Protocol 1: Western Blot Analysis of Chk1 Phosphorylation
This protocol details the detection of phosphorylated Chk1 (Ser317/Ser345), a key indicator of ATR activation in response to S6mG-induced DNA damage.
Materials:
-
MMR-proficient and MMR-deficient cell lines
-
6-Thioguanine
-
Cell lysis buffer (containing phosphatase and protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk1 (Ser317 or Ser345), Mouse anti-total Chk1, Rabbit anti-Actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate MMR-proficient and MMR-deficient cells and treat with a desired concentration of 6-thioguanine (or vehicle control) for 24-72 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-phospho-Chk1 and anti-total Chk1, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Normalize phospho-Chk1 levels to total Chk1 and a loading control like actin.[4][11][12][13][14]
Protocol 2: Competitive Transcription and Adduct Bypass (CTAB) Assay
This assay quantitatively assesses the impact of a site-specifically incorporated S6mG lesion on the efficiency and fidelity of transcription.
Materials:
-
Plasmids containing a site-specific S6mG lesion and a lesion-free competitor plasmid.
-
Mammalian cell line (e.g., HEK293T).
-
Transfection reagent.
-
RNA isolation kit.
-
DNase I.
-
Reverse transcriptase.
-
PCR reagents.
-
Primers for amplifying transcripts from both plasmids.
-
Gel electrophoresis equipment.
Procedure:
-
Plasmid Preparation: Prepare the S6mG-containing plasmid and the competitor plasmid.
-
Transfection: Co-transfect the mammalian cells with a defined molar ratio of the S6mG-containing plasmid and the competitor plasmid.
-
RNA Isolation and DNase Treatment: After a desired incubation period, isolate total RNA and treat with DNase I to remove any contaminating plasmid DNA.
-
Reverse Transcription and PCR:
-
Perform reverse transcription to synthesize cDNA from the isolated RNA.
-
Amplify the cDNAs corresponding to the transcripts from both plasmids using specific primers.
-
-
Analysis:
-
Separate the PCR products by gel electrophoresis.
-
Quantify the band intensities for the transcripts from both the S6mG-containing and competitor plasmids.
-
Calculate the bypass efficiency of S6mG by comparing the ratio of the transcript from the lesion-containing plasmid to the competitor transcript, relative to the same ratio from a control transfection with a lesion-free plasmid.[7][11][15]
-
Conclusion
This compound, particularly in its DNA-incorporated form Sthis compound, is a potent activator of the DNA damage response. Its ability to trigger a futile mismatch repair cycle, leading to single-strand breaks and subsequent activation of the ATR-Chk1 signaling pathway, underscores its critical role in the cytotoxicity of thiopurine drugs. The marked difference in sensitivity between MMR-proficient and MMR-deficient cells highlights the importance of this pathway in the therapeutic efficacy of 6-thioguanine. Furthermore, the mutagenic and transcription-inhibitory properties of S6mG contribute to its complex biological activity. A thorough understanding of these signaling pathways is paramount for the development of more effective and targeted cancer therapies and for mitigating the long-term side effects of thiopurine treatment. This guide provides a foundational resource for researchers and clinicians working to unravel the intricate cellular responses to this important class of chemotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Rotavirus replication is correlated with S/G2 interphase arrest of the host cell cycle | PLOS One [journals.plos.org]
- 9. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 6-thioguanine and Sthis compound on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Assay for Assessing the Effects of DNA Lesions on Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of 6-Methylthioguanine: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cytotoxic effects of 6-Methylthioguanine (6-MTG), a critical metabolite of the anticancer drug 6-thioguanine (6-TG), in various cancer cell lines. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its efficacy, and visualizes the intricate signaling pathways involved.
Core Concepts: The Role of this compound in 6-Thioguanine's Cytotoxicity
6-Thioguanine is a purine analogue that requires intracellular metabolic activation to exert its cytotoxic effects. A key step in this process is the methylation of 6-thioguanine incorporated into DNA to form Sthis compound (6-MTG)[1][2]. This metabolite is a crucial mediator of 6-TG's therapeutic action. The primary mechanism of 6-MTG-induced cytotoxicity involves the DNA mismatch repair (MMR) system[3][4]. After its formation in the DNA, 6-MTG can mispair with thymine during DNA replication. This 6-MTG:T mispair is recognized by the MMR machinery, which, in a futile attempt to repair the mismatch, leads to persistent DNA single-strand breaks. This sustained DNA damage signaling ultimately triggers a G2/M cell cycle arrest and apoptosis[3].
Quantitative Cytotoxicity Data
The cytotoxic efficacy of 6-thioguanine, leading to the formation of 6-MTG, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cancer Cell Line | IC50 of 6-Thioguanine (µM) | Reference |
| MCF-7 (Breast Cancer) | 5.481 | [5] |
| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 1) | 0.622 | |
| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 2) | 0.562 | |
| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 3) | 1.131 | |
| Primary Pancreatic Ductal Adenocarcinoma (PDAC) Cells (Clone 4) | 0.387 |
Experimental Protocols
Accurate assessment of 6-MTG's cytotoxicity relies on standardized experimental protocols. The following sections detail the methodologies for key assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6][7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Expose the cells to a range of concentrations of 6-thioguanine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a designated solubilization solution, to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with 6-thioguanine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in a cell is therefore directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10]
Procedure:
-
Cell Culture and Treatment: Treat cultured cells with 6-thioguanine.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes. This step is crucial for PI to enter the cells and stain the DNA.[10][11]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Resuspend the cells in a solution containing PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.
References
- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of postreplicative DNA mismatch repair in the cytotoxic action of thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA mismatch repair initiates 6-thioguanine--induced autophagy through p53 activation in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
An In-depth Technical Guide to the Mutagenic Potential of S6-Methylthioguanine
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide or whitepaper.
Executive Summary
S6-methylthioguanine (S6mG) is a methylated derivative of the thiopurine prodrug 6-thioguanine (6-TG). Thiopurines are clinically significant in the treatment of neoplastic and autoimmune diseases. However, their therapeutic application is associated with a risk of secondary malignancies, a consequence linked to their mutagenic potential. This technical guide provides a comprehensive overview of the mutagenic properties of S6mG, detailing its formation, mechanism of action, and the cellular responses it elicits. Quantitative data on its mutagenicity and DNA adduct formation are presented, along with detailed experimental protocols for its assessment. Furthermore, key cellular pathways and experimental workflows are visualized to provide a clear and concise understanding of the current state of knowledge for researchers and professionals in drug development.
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are integral components of various chemotherapeutic and immunosuppressive regimens. Their therapeutic efficacy stems from their incorporation into DNA and RNA, leading to cytotoxicity. A critical aspect of their mechanism of action and toxicity is the in vivo methylation of incorporated 6-thioguanine to form Sthis compound. This methylated nucleobase is a potent mutagen, primarily inducing G→A transition mutations.[1][2] Understanding the mutagenic potential of S6mG is crucial for developing safer therapeutic strategies and for assessing the long-term risks associated with thiopurine treatment. This guide will explore the formation of S6mG, its miscoding properties during DNA replication, its interaction with the DNA mismatch repair (MMR) machinery, and the downstream cellular consequences.
Data Presentation
Mutagenic Frequency of Sthis compound and 6-Thioguanine
The mutagenic potential of S6mG has been quantified in various experimental systems, primarily through shuttle vector-based assays. The predominant mutation induced by S6mG is a G→A transition. The precursor molecule, 6-TG, also exhibits mutagenicity, albeit at a lower frequency.
| Compound | Host Organism/Cell Line | Mutation Type | Mutation Frequency (%) | Reference |
| Sthis compound (S6mG) | E. coli (wild-type) | G→A | 94 | [3] |
| Human 293T cells | G→A | 39 | [2] | |
| Human XPA-deficient fibroblasts | G→A | 39 | [2] | |
| Human repair-proficient fibroblasts | G→A | 38 | [2] | |
| 6-thioguanine (6-TG) | E. coli (wild-type) | G→A | ~10 | [3] |
| Human 293T cells | G→A | ~8 | [2] | |
| Human XPA-deficient fibroblasts | G→A | ~8 | [2] | |
| Human repair-proficient fibroblasts | G→A | ~8 | [2] |
Sthis compound DNA Adduct Levels in Cancer Cell Lines
The formation of S6mG adducts in cellular DNA following treatment with 6-TG has been quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extent of S6mG formation varies between different cell lines.
| Cell Line | 6-TG Treatment | % Guanine replaced by 6-TG | % 6-TG converted to S6mG | Reference |
| Jurkat T (Leukemia) | 3 µM for 24h | ~10 | < 0.02 | |
| HL-60 (Leukemia) | 3 µM for 24h | ~7.4 | < 0.02 | |
| CCRF-CEM (Leukemia) | 3 µM for 24h | ~7 | < 0.02 | |
| K-562 (Leukemia) | 3 µM for 24h | ~3 | < 0.02 | |
| HCT-116 (Colorectal Carcinoma) | 3 µM for 24h | ~0.2 | ~0.05 |
Experimental Protocols
Shuttle Vector Mutagenesis Assay
This assay is used to determine the mutagenic frequency and spectrum of DNA lesions in bacterial or mammalian cells.
Principle: A shuttle vector plasmid containing a specific DNA lesion (e.g., S6mG) is introduced into host cells. The plasmid replicates within the cells, and the progeny plasmids are then isolated and analyzed for mutations at the site of the lesion.
Detailed Methodology:
-
Construction of the Lesion-Containing Vector:
-
Synthesize an oligonucleotide containing the S6mG adduct at a specific site.
-
Ligate the S6mG-containing oligonucleotide into a gapped shuttle vector plasmid (e.g., pTGFP-Hha10).
-
Purify the ligated plasmid.
-
-
Transfection of Host Cells:
-
Introduce the S6mG-containing shuttle vector and a control vector (without the lesion) into the host cells (e.g., human 293T cells) using a suitable transfection method (e.g., electroporation or lipofection).
-
-
In Vivo Replication:
-
Culture the transfected cells for a period sufficient to allow for plasmid replication (e.g., 24-48 hours).
-
-
Isolation of Progeny Plasmids:
-
Lyse the host cells and isolate the plasmid DNA using a plasmid miniprep kit.
-
Digest the isolated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI) to eliminate the original, unreplicated input plasmids (which are methylated if grown in E. coli).
-
-
Mutation Analysis:
-
Amplify the region of the plasmid containing the original lesion site by PCR.
-
Analyze the PCR products for mutations. This can be done by:
-
Restriction Enzyme Digestion and Post-labeling: If the mutation alters a restriction site, digestion with the corresponding enzyme followed by radioactive labeling and gel electrophoresis can be used to quantify the mutation frequency.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing of the PCR products can determine the exact nature and frequency of the mutations.
-
-
LC-MS/MS Analysis of Sthis compound DNA Adducts
This method allows for the sensitive and specific quantification of S6mG adducts in genomic DNA.
Principle: Genomic DNA is extracted from cells, enzymatically digested into individual nucleosides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the S6mG-deoxynucleoside.
Detailed Methodology:
-
Genomic DNA Isolation:
-
Harvest cells treated with the compound of interest (e.g., 6-thioguanine).
-
Isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Enzymatic Digestion of DNA:
-
Digest the purified genomic DNA to single nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Ensure complete digestion to release all nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase HPLC column.
-
Detect and quantify the Sthis compound deoxynucleoside using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for S6mG and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known amounts of a synthetic Sthis compound deoxynucleoside standard.
-
Calculate the amount of S6mG in the genomic DNA sample by comparing its peak area to the standard curve, normalized to the amount of a normal nucleoside (e.g., deoxyguanosine).
-
Mandatory Visualizations
References
The Pharmacokinetics and Bioavailability of 6-Methylthioguanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite in the complex intracellular metabolic pathway of thiopurine drugs, a class of immunosuppressants and antineoplastic agents that includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1] These prodrugs require enzymatic conversion to exert their therapeutic effects, primarily through the formation of 6-thioguanine nucleotides (6-TGNs).[1] The methylation of 6-thioguanine to 6-MTG, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), represents a significant branch of this metabolic cascade.[2] While the pharmacokinetics of the parent thiopurine drugs and their primary active metabolites (6-TGNs) have been extensively studied, specific pharmacokinetic and bioavailability data for 6-MTG are not widely available in publicly accessible literature. This guide provides a comprehensive overview of the known aspects of 6-MTG within the broader context of thiopurine metabolism, including its formation, potential role, and the methodologies used to study it.
Thiopurine Metabolism and the Formation of this compound
The metabolic fate of thiopurine drugs is intricate, involving competing anabolic and catabolic pathways that ultimately determine both their efficacy and toxicity. The central active metabolites are the 6-TGNs, which exert cytotoxic and immunosuppressive effects.[1]
The formation of 6-MTG occurs through the direct methylation of 6-thioguanine, a reaction mediated by TPMT.[2] 6-thioguanine itself can be administered as a drug or formed from the metabolism of azathioprine and 6-mercaptopurine.[2]
Thiopurine Metabolic Pathway
Pharmacokinetics of this compound
Direct and comprehensive pharmacokinetic data for this compound (Cmax, Tmax, AUC, elimination half-life) and its oral bioavailability are not well-documented in publicly available scientific literature. Most pharmacokinetic studies on thiopurines focus on the parent drugs or the therapeutically monitored 6-TGNs and the toxicity-associated 6-methylmercaptopurine ribonucleotides (6-MMPRs).
The tables below summarize the available pharmacokinetic parameters for the parent compound 6-thioguanine and its major active metabolites, the 6-thioguanine nucleotides, to provide a relevant context.
Table 1: Pharmacokinetic Parameters of Oral 6-Thioguanine in Humans
| Parameter | Value | Notes |
| Oral Bioavailability | Highly variable (14-46%) | Absorption is incomplete and variable.[1] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | |
| Elimination Half-life (t½) of 6-TGNs | ~5 days in red blood cells | Reflects the intracellular persistence of the active metabolites.[3][4] |
Table 2: Concentrations of Thiopurine Metabolites in Clinical Monitoring
| Metabolite | Therapeutic Range (in RBCs) | Notes |
| 6-Thioguanine Nucleotides (6-TGNs) | 230–450 pmol/8 x 10⁸ RBCs | Associated with therapeutic efficacy in inflammatory bowel disease. |
| 6-Methylmercaptopurine Ribonucleotides (6-MMPRs) | < 5700 pmol/8 x 10⁸ RBCs | Levels above this threshold may be associated with hepatotoxicity. |
RBCs: Red Blood Cells
Bioavailability of Thiopurines
The oral bioavailability of thiopurine drugs is generally low and variable due to first-pass metabolism.[1] For instance, 6-mercaptopurine's bioavailability is significantly limited by xanthine oxidase in the gut and liver. While 6-thioguanine is also subject to first-pass metabolism, specific data on the oral bioavailability of its metabolite, 6-MTG, is not available.
Experimental Protocols
The quantification of 6-MTG and other thiopurine metabolites in biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a representative experimental protocol for the analysis of thiopurine metabolites in whole blood.
Objective: To determine the concentrations of thiopurine metabolites, including 6-MTG, in whole blood samples.
Materials and Reagents:
-
Whole blood collected in EDTA tubes
-
Reference standards for 6-thioguanine, this compound, and other relevant metabolites
-
Isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled thiopurine metabolites)
-
Perchloric acid
-
Dithiothreitol (DTT)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Reversed-phase C18 HPLC column
Sample Preparation Workflow:
Sample Preparation Workflow
LC-MS/MS Analysis:
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile is typically used to separate the metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.
-
Quantification: Calibration curves are generated using the reference standards. The concentration of each metabolite in the samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Signaling Pathways
The primary mechanism of action of thiopurines involves the incorporation of 6-TGNs into DNA and RNA, leading to cytotoxicity. Additionally, a key immunosuppressive effect is mediated through the inhibition of the Rac1 signaling pathway. 6-Thioguanosine triphosphate (6-TGTP), a major component of 6-TGNs, binds to Rac1, a small GTPase, preventing its activation and subsequently inducing apoptosis in activated T-cells.[1]
References
- 1. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Pharmacokinetics of 6-Thioguanine and 6-Mercaptopurine Combination Maintenance Therapy of Childhood ALL: Hypothesis and Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 6-Methylthioguanine in Thiopurine Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurine drugs, including azathioprine, 6-mercaptopurine, and 6-thioguanine, are fundamental therapies in the management of neoplastic diseases and autoimmune disorders. Their clinical efficacy is intricately linked to their metabolic conversion into active cytotoxic metabolites, primarily the 6-thioguanine nucleotides (6-TGNs). A key enzyme in this metabolic pathway is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine (6-TG) to form 6-methylthioguanine (6-MeTG). This methylation step represents a critical juncture, influencing both the therapeutic and toxic profiles of thiopurines. This technical guide provides an in-depth exploration of the function of 6-MeTG in thiopurine drug metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
The therapeutic action of thiopurine drugs is dependent on their anabolic conversion to 6-TGNs, which exert their cytotoxic effects primarily through incorporation into DNA and RNA.[1][2] The catabolic pathway, however, presents a competing route that modulates the availability of active metabolites. Central to this catabolic process is the enzyme Thiopurine S-methyltransferase (TPMT), which methylates 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG).[3] The methylation of 6-TG to this compound (6-MeTG) is a significant event that can lead to a reduction in the formation of cytotoxic 6-TGNs, thereby potentially diminishing the therapeutic efficacy of the parent drug.[3] Furthermore, the accumulation of methylated metabolites has been associated with adverse drug reactions, including hepatotoxicity.[4] Understanding the multifaceted role of 6-MeTG is therefore paramount for optimizing thiopurine therapy and developing novel therapeutic strategies.
The Thiopurine Metabolic Pathway and the Formation of this compound
The metabolism of thiopurine drugs is a complex network of anabolic and catabolic reactions. Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP). 6-MP can then be metabolized through three competing pathways:
-
Anabolism to 6-TGNs: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP). TIMP is then further metabolized to 6-thioguanine nucleotides (6-TGNs), the primary active metabolites.
-
Catabolism by Xanthine Oxidase (XO): XO oxidizes 6-MP to the inactive metabolite 6-thiouric acid.
-
Methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP) and its ribonucleotides (6-MMPRs), and also methylates 6-thioguanine (6-TG) to this compound (6-MeTG).[3]
The formation of 6-MeTG directly competes with the anabolic pathway that leads to the formation of cytotoxic 6-TGNs.
Function of this compound
The primary role of 6-MeTG formation is the inactivation of 6-TG, thereby reducing its conversion to cytotoxic 6-TGNs.[3] This has significant clinical implications:
-
Reduced Therapeutic Efficacy: High TPMT activity leads to increased production of 6-MeTG and 6-MMP, shunting the metabolism away from the formation of active 6-TGNs. This can result in therapeutic failure in some patients.
-
Toxicity: While the formation of 6-MeTG itself is primarily an inactivation step, the accumulation of the other major methylated metabolite, 6-methylmercaptopurine ribonucleotides (6-MMPRs), has been strongly associated with hepatotoxicity.[4]
The balance between the anabolic and catabolic pathways, and thus the levels of 6-TGNs versus methylated metabolites like 6-MeTG and 6-MMP, is a critical determinant of both the efficacy and toxicity of thiopurine therapy.
Quantitative Data
The following tables summarize key quantitative data related to thiopurine metabolites.
Table 1: Therapeutic and Toxic Ranges of Thiopurine Metabolites in Red Blood Cells (RBCs)
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Range (pmol/8 x 10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450[5][6] | > 450[6] | Myelosuppression, Leukopenia[7][8] |
| 6-Methylmercaptopurine (6-MMP) & Ribonucleotides (6-MMPRs) | Not established | > 5700[5][7] | Hepatotoxicity[4][7] |
Table 2: TPMT Enzyme Activity and Associated Clinical Outcomes
| TPMT Phenotype | Enzyme Activity Range | Clinical Implication |
| Normal/High Metabolizer | Normal to high TPMT activity | Increased production of 6-MMP and 6-MeTG, potential for sub-therapeutic 6-TGN levels and hepatotoxicity at standard doses.[4][9] |
| Intermediate Metabolizer | Intermediate TPMT activity | Moderate production of methylated metabolites. Reduced doses of thiopurines may be required.[9] |
| Poor Metabolizer | Low to absent TPMT activity | Shunting of metabolism towards high levels of 6-TGNs, leading to a high risk of severe, life-threatening myelosuppression at standard doses.[9] |
Experimental Protocols
Quantification of Thiopurine Metabolites by HPLC-UV
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of 6-thioguanine (as a measure of 6-TGNs) and 6-methylmercaptopurine in red blood cells.
5.1.1. Materials
-
Whole blood collected in EDTA tubes
-
Perchloric acid (0.7 M)
-
Dithiothreitol (DTT)
-
6-thioguanine and 6-methylmercaptopurine standards
-
Internal standard (e.g., 6-mercaptopurine)
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.02 M KH₂PO₄
-
Mobile phase B: Methanol
5.1.2. Sample Preparation
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs with water.
-
Add the internal standard to the lysate.
-
Add DTT to the lysate.
-
Precipitate proteins by adding cold perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for acid hydrolysis.
-
Hydrolyze the nucleotide metabolites to their respective bases by heating at 100°C for 60 minutes.[5]
-
Neutralize the sample with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Inject the supernatant into the HPLC system.
5.1.3. HPLC Conditions
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of mobile phase A and B.[5]
-
Flow Rate: 0.85 mL/min[5]
-
Injection Volume: 50 µL[5]
-
Detection: UV at 342 nm for 6-thioguanine and 304 nm for the 6-methylmercaptopurine derivative.[4][5]
Quantification of Thiopurine Metabolites by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of thiopurine metabolites.
5.2.1. Materials
-
Whole blood collected in EDTA tubes
-
Perchloric acid
-
8-Bromoadenine (internal standard)
-
LC-MS/MS system
-
C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
5.2.2. Sample Preparation
-
Extract 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs) from erythrocytes using perchloric acid.[10]
-
Convert the nucleotides to their respective bases (6-TG and a 6-MMP derivative) through a 60-minute acid hydrolysis step.[10]
-
Add the internal standard, 8-bromoadenine.[10]
-
Inject the prepared sample into the LC-MS/MS system.
5.2.3. LC-MS/MS Conditions
-
Column: C18[10]
-
Mobile Phase: A gradient of mobile phase A and B.[11]
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM) mode.[10]
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol details a flow cytometry-based assay to quantify apoptosis in cells treated with thiopurines.
5.3.1. Principle
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]
5.3.2. Materials
-
Cultured cells (adherent or suspension)
-
Thiopurine drug (e.g., 6-thioguanine)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (containing calcium)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
5.3.3. Procedure
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with the desired concentration of the thiopurine drug for the specified duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Conclusion
This compound is a critical metabolite in the thiopurine drug pathway, primarily serving as an inactivation product of the active drug, 6-thioguanine. The formation of 6-MeTG, catalyzed by TPMT, directly influences the concentration of cytotoxic 6-TGNs and thereby modulates both the therapeutic efficacy and the toxic potential of thiopurines. A thorough understanding of the role of 6-MeTG, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the optimization of thiopurine therapy, the management of adverse drug reactions, and the development of more targeted and effective treatments for a range of diseases. This technical guide provides a foundational resource for professionals in the field to advance research and clinical practice related to thiopurine drugs.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. ClinPGx [clinpgx.org]
- 4. Metronidazole is a chromatographic interference on a routine HPLC-UV assay for thiopurine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiopurine Methyltransferase (TPMT) | St. Jude Research [stjude.org]
- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Core Principles of 6-Methylthioguanine Formation by TPMT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the formation of 6-methylthioguanine (6-MTG) and other methylated thiopurine metabolites by the enzyme Thiopurine S-methyltransferase (TPMT). Thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are crucial in the treatment of various cancers and autoimmune diseases.[1][2] The efficacy and toxicity of these drugs are intrinsically linked to their metabolic fate, in which TPMT plays a pivotal role.[3][4] Understanding the biochemical mechanisms of TPMT-mediated methylation is therefore critical for optimizing therapeutic strategies and minimizing adverse drug reactions.
The Metabolic Pathway of Thiopurines: The Central Role of TPMT
Thiopurine drugs are prodrugs that require intracellular activation to exert their cytotoxic effects.[2] The metabolic pathway of these drugs is complex, involving competing anabolic and catabolic routes. The primary anabolic pathway, catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), leads to the formation of cytotoxic thioguanine nucleotides (TGNs).[2] These TGNs are incorporated into DNA and RNA, leading to cell death.
Concurrently, thiopurines are subject to catabolism by two major enzymes: xanthine oxidase (XO) and TPMT.[2] TPMT catalyzes the S-methylation of thiopurines, converting them into inactive metabolites such as 6-methylmercaptopurine (6-MMP) from 6-MP, and this compound (6-MTG) from 6-TG.[1][5] This methylation reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[6]
The activity of TPMT directly influences the intracellular concentration of active TGNs.[1] Individuals with low or deficient TPMT activity metabolize thiopurines at a slower rate, leading to the accumulation of cytotoxic TGNs and an increased risk of severe, life-threatening myelosuppression.[2][5] Conversely, individuals with high TPMT activity may rapidly inactivate the drug, potentially leading to sub-therapeutic levels of TGNs and treatment failure.[7]
Signaling Pathway Diagram
Figure 1: Metabolic pathway of 6-mercaptopurine.
Quantitative Data on TPMT Kinetics
The enzymatic activity of TPMT is a critical determinant of thiopurine metabolism. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters that describe the kinetics of this enzyme. A compilation of reported kinetic values for human TPMT with its primary substrates is presented below.
| Substrate | Apparent Km (μM) | Source(s) |
| 6-Mercaptopurine (6-MP) | 320 | [8] |
| 6-Thioguanine (6-TG) | 200 | [8] |
| S-adenosyl-L-methionine (SAM) | 1.7 | [8] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme (e.g., recombinant vs. native). The values presented here are from studies using human red blood cell lysates.
Experimental Protocols for TPMT Activity Assays
The determination of TPMT activity is crucial for personalized thiopurine therapy. Several methods have been developed for this purpose, with radiometric and High-Performance Liquid Chromatography (HPLC)-based assays being the most common.
Radiochemical Assay for TPMT Activity
This method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine to the thiopurine substrate.
Materials:
-
Red blood cell (RBC) lysate
-
6-Mercaptopurine (6-MP) or 6-Thioguanine (6-TG) solution
-
[³H-methyl]-S-adenosyl-L-methionine
-
Phosphate buffer (pH ~7.5)
-
Dithiothreitol (DTT)
-
Allopurinol (to inhibit xanthine oxidase)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate or other suitable organic solvent
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of RBC Lysate: Whole blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the RBCs are washed with saline. The washed RBCs are then lysed by freeze-thawing or with hypotonic buffer.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, DTT, allopurinol, the thiopurine substrate (6-MP or 6-TG), and the RBC lysate.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H-methyl]-S-adenosyl-L-methionine.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of an acid, such as trichloroacetic acid, which precipitates the proteins.
-
Extraction of Methylated Product: The radiolabeled methylated product (e.g., 6-methylmercaptopurine) is extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Quantification: The organic phase containing the radiolabeled product is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Calculation of TPMT Activity: The TPMT activity is calculated based on the amount of radiolabeled product formed per unit of time per amount of hemoglobin or packed red blood cells. One unit of TPMT activity is typically defined as the formation of 1 nmol of methylated product per hour.[9]
HPLC-Based Assay for TPMT Activity
This method involves the enzymatic reaction followed by the separation and quantification of the methylated product using HPLC with UV or mass spectrometry detection.[10][11]
Materials:
-
Red blood cell (RBC) lysate
-
6-Mercaptopurine (6-MP) or 6-Thioguanine (6-TG) solution
-
S-adenosyl-L-methionine (SAM)
-
Phosphate buffer (pH ~7.5)
-
Dithiothreitol (DTT)
-
Perchloric acid or other protein precipitating agent
-
Mobile phase for HPLC (e.g., methanol-water mixture with additives)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Internal standard (optional, for improved accuracy)
Procedure:
-
Preparation of RBC Lysate: Similar to the radiochemical assay, RBCs are isolated and lysed.
-
Enzymatic Reaction: The reaction is set up with RBC lysate, thiopurine substrate, and SAM in a buffered solution and incubated at 37°C.
-
Reaction Termination and Protein Precipitation: The reaction is stopped, and proteins are precipitated by adding a strong acid like perchloric acid.[12][13]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Sample Preparation for HPLC: The supernatant, containing the methylated product, is collected and may require further processing like hydrolysis or direct injection into the HPLC system.[12][13]
-
HPLC Analysis: The sample is injected into the HPLC system. The methylated product is separated from other components on the column and detected by the UV or MS detector.[12][14] The retention times for 6-TG and the hydrolysis product of 6-MMP are approximately 5.3 and 10.2 minutes, respectively, under specific HPLC conditions.[12]
-
Quantification: The concentration of the methylated product is determined by comparing its peak area to a standard curve generated with known concentrations of the analyte.
-
Calculation of TPMT Activity: TPMT activity is calculated based on the amount of methylated product formed per unit of time per amount of hemoglobin or packed red blood cells.
Experimental Workflow Diagram
Figure 2: General workflow for a TPMT activity assay.
Conclusion
The S-methylation of thiopurines by TPMT is a critical step in their metabolism, directly impacting the therapeutic efficacy and toxicity of these widely used drugs. The formation of this compound and other methylated metabolites is governed by the enzymatic kinetics of TPMT and is significantly influenced by genetic polymorphisms that result in variable enzyme activity among individuals. The experimental protocols detailed in this guide provide a framework for the accurate determination of TPMT activity, a cornerstone of personalized medicine in thiopurine therapy. A thorough understanding of these fundamental principles is essential for researchers, scientists, and drug development professionals working to improve the safety and effectiveness of thiopurine-based treatments.
References
- 1. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gastrotraining.com [gastrotraining.com]
- 3. Validation of a genotyping method for analysis of TPMT polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-analytic and analytic sources of variations in thiopurine methyltransferase activity measurement in patients prescribed thiopurine-based drugs: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 6. S-adenosylmethionine regulates thiopurine methyltransferase activity and decreases 6-mercaptopurine cytotoxicity in MOLT lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High TPMT enzyme activity does not explain drug resistance due to preferential 6-methylmercaptopurine production in patients on thiopurine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human erythrocyte thiopurine methyltransferase: radiochemical microassay and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of thiopurine methyltransferase activity in human erythrocytes by high-performance liquid chromatography: comparison with the radiochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 6-Methylthioguanine in Cell Culture Lysates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiopurine drugs, including 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are integral to the treatment of various cancers, particularly acute lymphoblastic leukemia, and autoimmune disorders. Their therapeutic efficacy is dependent on their intracellular metabolism to active cytotoxic metabolites, primarily 6-thioguanine nucleotides (TGNs). A key enzyme in this metabolic pathway is thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-thioguanine to form 6-methylthioguanine (6-MTG). While this methylation is often considered a detoxification step, the resulting metabolite, Sthis compound (S6mG), can be incorporated into DNA and may contribute to the drug's overall cytotoxic and mutagenic effects.[1]
Accurate quantification of 6-MTG in cell culture lysates is crucial for preclinical research aimed at understanding the mechanisms of action of thiopurine drugs, investigating drug resistance, and developing novel therapeutic strategies. This application note provides detailed protocols for the preparation of cell culture lysates and the subsequent quantification of 6-MTG using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Thiopurine Metabolic Pathway
The intracellular metabolism of 6-thioguanine is a complex process involving several enzymatic steps. Upon entering the cell, 6-TG is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to its active nucleotide form, 6-thioguanosine monophosphate (TGMP). TGMP can then be further phosphorylated to di- and tri-phosphate nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. Alternatively, TPMT can methylate 6-TG to form 6-MTG. This metabolic branching is a critical determinant of the drug's efficacy and toxicity profile.
References
Application Note: HPLC Analysis Protocol for 6-Methylthioguanine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of thiopurine drugs such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). These drugs are widely used as immunosuppressants and in cancer therapy. The therapeutic and toxic effects of thiopurines are linked to the intracellular concentrations of their metabolites. Therefore, the quantitative analysis of 6-MTG in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosing, ensure efficacy, and minimize toxicity. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the determination of this compound in human red blood cells (RBCs).
Experimental Protocols
This section details the necessary materials, sample preparation, and HPLC methodology for the analysis of this compound.
Materials and Reagents
-
This compound (≥95% purity)
-
6-Thioguanine (6-TG)
-
Perchloric acid (70%)
-
Dithiothreitol (DTT)
-
Sodium phosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Human red blood cells (for standards and quality controls)
Sample Preparation from Red Blood Cells
A critical step in the analysis of intracellular thiopurine metabolites is the preparation of the sample from red blood cells. This protocol involves cell lysis, deproteinization, and hydrolysis to convert nucleotide metabolites to their respective bases.
-
RBC Lysis and Deproteinization:
-
To 100 µL of RBC hemolysate, add 65 µL of 0.2 M DTT, 100 µL of 0.7 M perchloric acid, and water to a final volume of 1000 µL.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
-
Hydrolysis:
-
Final Sample Preparation:
-
The sample is now ready for direct injection into the HPLC system. Alternatively, it can be centrifuged again to remove any further precipitate before injection.
-
HPLC Instrumentation and Conditions
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A cyanopropylsilane column is used for the separation.[4]
-
Mobile Phase: Methanol and 40 mM sodium phosphate (pH 2.7) in a ratio of 22:78 (v/v).[4]
-
Flow Rate: 0.85 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: UV absorbance is monitored at 310 nm or 290 nm for this compound.[4][5]
Data Presentation
The quantitative performance of the HPLC method is summarized in the tables below. The data is compiled from various studies to provide a comprehensive overview of the method's capabilities.
Table 1: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Cyanopropylsilane | [4] |
| Mobile Phase | Methanol:40 mM Sodium Phosphate (22:78, v/v), pH 2.7 | [4] |
| Flow Rate | 0.85 mL/min | [1] |
| Detection | UV Absorbance at 290 nm or 310 nm | [4][5] |
| Injection Volume | 50 µL | [1] |
Table 2: Method Validation Summary
| Parameter | 6-Thioguanine (as related metabolite) | 6-Methylmercaptopurine (related metabolite) | Reference |
| Linearity (r²) | > 0.998 | > 0.995 | [1][2] |
| Analytical Recovery | 73.2% | 97.4% | [2][3] |
| Intra-assay Precision (%CV) | < 9.6% | < 15% | [2][6] |
| Inter-assay Precision (%CV) | < 14.3% | < 15% | [2][6] |
| Limit of Detection (LOD) | 3 pmol/8 x 10⁸ erythrocytes | 25 pmol/8 x 10⁸ erythrocytes | [2] |
| Limit of Quantification (LOQ) | 8 pmol/8 x 10⁸ erythrocytes | 70 pmol/8 x 10⁸ erythrocytes | [2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase high-performance liquid chromatographic approach to determine total lymphocyte concentrations of 6-thioguanine, methylmercaptopurine and methylthioguanine in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
Application Note: Quantification of 6-Thioguanine Nucleotides and 6-Methylmercaptopurine in Whole Blood for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thiopurine drugs, such as azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the treatment of various autoimmune diseases, including inflammatory bowel disease (IBD), and certain types of leukemia.[1][2][3] The efficacy and toxicity of these drugs are highly dependent on their metabolism into active and inactive metabolites. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs), which exert cytotoxic and immunosuppressive effects.[1][4] Conversely, the methylation of 6-mercaptopurine by thiopurine S-methyltransferase (TPMT) leads to the formation of 6-methylmercaptopurine (6-MMP) and its nucleotides (6-MMPNs), which are associated with hepatotoxicity at high concentrations.[1][3][5]
Given the narrow therapeutic window and significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMP levels in patient blood samples is crucial for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse effects.[2][3][6] This application note provides a detailed protocol for the simultaneous quantification of 6-TGN and 6-MMP in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[7][8]
Principle
This method involves the collection of whole blood, followed by the lysis of red blood cells and the hydrolysis of the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).[5][9] An isotope-labeled internal standard (e.g., 6-Methylthioguanine-d3) is added to the sample to correct for matrix effects and variations during sample preparation and analysis.[5][7] Following protein precipitation, the supernatant is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Materials and Reagents
-
6-Thioguanine (6-TG) reference standard
-
6-Methylmercaptopurine (6-MMP) reference standard
-
This compound-d3 (or other suitable isotope-labeled internal standard)
-
Perchloric acid (HClO4)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Whole blood collection tubes with EDTA anticoagulant
-
Calibrators and Quality Control (QC) samples (prepared in a drug-free whole blood matrix)
Experimental Protocol
Sample Collection and Handling
-
Collect whole blood samples in EDTA-containing tubes.[10]
-
Samples can be stored at 4°C for up to 10 days before analysis. Do not freeze the whole blood samples.[1][10]
Sample Preparation
-
Aliquoting: Take a 25 µL aliquot of the whole blood sample.[5]
-
Internal Standard Spiking: Add the isotope-labeled internal standard (e.g., this compound-d3) to the sample.[5]
-
Hydrolysis: Add a solution of dithiothreitol (DTT) to the sample to facilitate the hydrolysis of the nucleotide metabolites to their bases (6-TG and 6-MMP).[5][9]
-
Protein Precipitation: Add perchloric acid to the sample to precipitate proteins.[5][9] Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column for separation.[5][7]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 151.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.1 | 152.1 |
| Internal Standard (e.g., 6-MMP-d3) | 170.1 | 155.1 |
Note: Specific m/z values may vary slightly depending on the instrument and conditions.[11]
Table 2: Method Performance Characteristics
| Parameter | 6-TGN | 6-MMP |
| Linearity (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 30 pmol/0.2 mL | 30 pmol/0.2 mL |
| Intra-assay Precision (%CV) | < 7.5% | < 7.5% |
| Inter-assay Precision (%CV) | < 7.5% | < 7.5% |
| Mean Recovery | 73.1% | 84.0% |
Data presented are examples and may vary between laboratories and methods.[7][9]
Clinical Significance
The therapeutic range for 6-TGN is generally considered to be between 235 and 450 pmol/8x10⁸ red blood cells (RBCs) for optimal efficacy in inflammatory bowel disease.[1][12] Levels above this range may be associated with an increased risk of myelotoxicity.[6] 6-MMP levels exceeding 5700 pmol/8x10⁸ RBCs are associated with an increased risk of hepatotoxicity.[1][3] Monitoring both metabolites helps to distinguish between non-compliance, underdosing, and preferential shunting towards the 6-MMP pathway.[1][13]
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of 6-TGN and 6-MMP in whole blood. This analytical procedure is a valuable tool for therapeutic drug monitoring, enabling clinicians to personalize thiopurine therapy for improved patient outcomes. The use of an isotope-labeled internal standard ensures high accuracy and precision, making it suitable for clinical research and drug development applications.
References
- 1. bcpathology.org.uk [bcpathology.org.uk]
- 2. 6-Thioguanine | Rupa Health [rupahealth.com]
- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Methylthioguanine (6-MTG) Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG) is a key metabolite of the thiopurine family of drugs, which includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG).[1] These drugs are widely used as anticancer and immunosuppressive agents. The therapeutic efficacy of thiopurines is largely attributed to their conversion into cytotoxic nucleotides, primarily 6-thioguanine nucleotides (6-TGNs).[1][2] 6-TG, upon incorporation into DNA, can be methylated to form Sthis compound (S6mG), a form of 6-MTG.[3] The presence of 6-MTG in DNA can lead to mismatch repair (MMR) pathway activation, ultimately triggering cell death.[3][4] Understanding the cytotoxicity of 6-MTG is crucial for elucidating the mechanism of action of thiopurine drugs and for developing more effective and less toxic cancer therapies.
These application notes provide detailed protocols for assessing the cytotoxicity of 6-MTG in cancer cell lines using common colorimetric and fluorometric assays: MTT, MTS, and Resazurin.
Mechanism of Action of this compound
6-Thioguanine (6-TG) is an analog of the purine base guanine.[5] It is metabolized to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TGMP is then phosphorylated to its di- and tri-phosphate forms (TGDP and TGTP).[5] TGTP can be incorporated into DNA during replication.[6] Once incorporated, the 6-thioguanine base can be methylated by S-adenosylmethionine to form Sthis compound (6-MTG).[3][4]
The presence of 6-MTG in a DNA strand can cause mispairing with thymine during subsequent rounds of DNA replication.[3] This 6-MTG:T mispair is recognized by the mismatch repair (MMR) system.[3][4] The futile cycles of repair, where the MMR system repeatedly attempts to correct the mismatch, can lead to the formation of DNA strand breaks and ultimately trigger apoptotic cell death.[3]
Signaling Pathway
Caption: this compound cytotoxicity pathway.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tioguanine - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols: Utilizing Thiopurine Metabolites as Biomarkers in Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the management of various autoimmune diseases, such as inflammatory bowel disease (IBD), and certain types of cancer.[1] These drugs are pro-drugs that undergo extensive intracellular metabolism to exert their therapeutic effects. The efficacy and toxicity of thiopurine therapy are highly variable among individuals, primarily due to genetic polymorphisms in key metabolic enzymes and the resulting concentrations of active and toxic metabolites.[2] Therapeutic drug monitoring (TDM) of thiopurine metabolites is a critical tool for optimizing dosing, ensuring therapeutic efficacy, and minimizing adverse drug reactions.[3]
The primary active metabolites responsible for the immunosuppressive and cytotoxic effects of thiopurines are the 6-thioguanine nucleotides (6-TGNs).[4] Conversely, the accumulation of methylated metabolites, particularly 6-methylmercaptopurine (6-MMP), is associated with an increased risk of hepatotoxicity.[2] While 6-methylthioguanine (6-MTG) is a downstream metabolite of 6-TG, it is not routinely monitored in clinical practice. Understanding the complete metabolic pathway, including the roles of 6-TGN and 6-MMP, is essential for the effective clinical application of thiopurine therapy.
These application notes provide a comprehensive overview of the thiopurine metabolic pathway, the clinical significance of key metabolites, and detailed protocols for their quantification.
Thiopurine Metabolism and the Role of this compound
The metabolism of thiopurines is a complex network of competing anabolic and catabolic pathways. Azathioprine is first converted to 6-MP. 6-MP is then metabolized via three main pathways:
-
Conversion to active 6-Thioguanine Nucleotides (6-TGNs): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). TIMP is further metabolized to 6-TGNs (TGMP, TGDP, and TGTP), which are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[5]
-
Methylation by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP), an inactive metabolite. High levels of 6-MMP are associated with hepatotoxicity.[2]
-
Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid.
6-Thioguanine (6-TG) is also converted to 6-TGNs by HPRT. The enzyme TPMT can also methylate 6-TG to form This compound (6-MTG) . While 6-MTG is a known metabolite, its clinical utility as a biomarker for routine monitoring has not been established, and clinical decisions are primarily guided by the levels of 6-TGN and 6-MMP.
Genetic variations in enzymes like TPMT and Nudix hydrolase 15 (NUDT15) can significantly alter the metabolic flux, leading to either toxic accumulation of 6-TGNs or preferential shunting towards 6-MMP production.[6]
Data Presentation: Clinical Significance of Thiopurine Metabolites
The monitoring of 6-TGN and 6-MMP levels in red blood cells (RBCs) is the standard of care for optimizing thiopurine therapy. The following tables summarize the clinically relevant quantitative data for these biomarkers.
| Metabolite | Therapeutic Range | Toxicity Threshold | Clinical Implication |
| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ RBC[7] | > 450 pmol/8 x 10⁸ RBC | Levels within the therapeutic range are associated with a higher likelihood of clinical remission.[5] Levels above the toxicity threshold increase the risk of myelosuppression.[8] |
| 6-Methylmercaptopurine (6-MMP) | Not applicable | > 5700 pmol/8 x 10⁸ RBC[9] | Elevated levels are associated with an increased risk of hepatotoxicity.[2] |
Table 1: Clinical Reference Ranges for Thiopurine Metabolites in Red Blood Cells (RBC)
| Metabolite Level Interpretation | Possible Cause | Recommended Action |
| Low 6-TGN, Low 6-MMP | Non-adherence, under-dosing | Counsel on adherence, consider dose escalation |
| Low 6-TGN, High 6-MMP | Preferential shunting to 6-MMP | Consider dose reduction with allopurinol co-therapy, or switch to 6-TG |
| Therapeutic 6-TGN, High 6-MMP | Increased risk of hepatotoxicity | Consider dose reduction |
| High 6-TGN, Low/Normal 6-MMP | Increased risk of myelosuppression | Consider dose reduction |
Table 2: Interpretation of Thiopurine Metabolite Levels and Corresponding Clinical Actions
Experimental Protocols
Quantification of Thiopurine Metabolites in Red Blood Cells by HPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of 6-thioguanine (as a surrogate for 6-TGN) and 6-methylmercaptopurine in whole blood or washed erythrocytes.
1. Sample Preparation
-
Collect whole blood in an EDTA-containing tube.
-
For washed erythrocytes, centrifuge the whole blood, remove the plasma and buffy coat, and wash the remaining red blood cells (RBCs) with saline.
-
Lyse a known volume of whole blood or washed RBCs with a lysing agent (e.g., water or a specific lysing buffer).
-
Add an internal standard solution (e.g., isotope-labeled 6-TG and 6-MMP) to the lysate.[10]
-
Perform acid hydrolysis (e.g., with perchloric acid) to release the 6-thioguanine and 6-methylmercaptopurine bases from their respective nucleotide forms.[11]
-
Neutralize the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column is commonly used.[10]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
3. Calibration and Quality Control
-
Prepare a series of calibration standards of known concentrations of 6-thioguanine and 6-methylmercaptopurine in a matrix similar to the samples (e.g., pooled RBC lysate).
-
Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.
4. Data Analysis
-
Quantify the concentrations of 6-TG and 6-MMP in the samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.
-
Express the final concentrations in pmol per 8 x 10⁸ red blood cells.
Visualizations
References
- 1. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 2. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring of long-term thiopurine therapy among adults with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Agents and Patient Characteristics Affecting Metabolism of Thiopurines in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 6-Methylthioguanine in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylthioguanine (6-MTG), or more specifically Sthis compound (S6mG), is a critical metabolite of the thiopurine drug 6-thioguanine (6-TG). Thiopurines, including 6-TG and its prodrugs azathioprine and 6-mercaptopurine, are widely used in the treatment of cancers, particularly leukemias, and as immunosuppressants.[1][2] The study of S6mG is paramount to understanding the mechanism of action of these drugs and, crucially, the development of drug resistance. This document provides detailed application notes and experimental protocols for researchers investigating the role of S6mG in drug resistance.
The cytotoxicity of 6-TG is not direct but is mediated through its incorporation into DNA and subsequent metabolic events.[3] A key step in this process is the methylation of the incorporated 6-thioguanine base to Sthis compound by the endogenous methyl donor S-adenosyl-L-methionine.[1][3] This S6mG lesion in DNA is a powerful trigger of a cellular response that ultimately leads to cell death in drug-sensitive cells.
Application Notes
The primary application of studying Sthis compound is in the context of drug resistance to thiopurines, which is often linked to the cellular DNA Mismatch Repair (MMR) system.[4][5]
1. Elucidating Mechanisms of Thiopurine Cytotoxicity:
S6mG is instrumental in the cytotoxic effect of 6-TG. During DNA replication, S6mG can mispair with thymine, creating an S6mG:T mismatch.[1][3] In cells with a functional MMR system, this mismatch is recognized by the hMutSα (a heterodimer of MSH2 and MSH6) complex.[3][5] This recognition initiates a futile cycle of DNA repair, leading to persistent single-strand breaks, a G2/M cell cycle arrest, and ultimately, apoptosis.[5] Therefore, S6mG can be used as a tool to probe the functionality of the MMR pathway and its downstream signaling.
2. Investigating Drug Resistance Mechanisms:
A primary mechanism of acquired resistance to 6-TG is the loss of a functional MMR system.[4][5] In MMR-deficient cells, the S6mG:T mismatches are not recognized, the futile repair cycle is not initiated, and the cells tolerate the presence of the lesion, leading to a drug-resistant phenotype.[5] Studies comparing MMR-proficient and MMR-deficient cell lines demonstrate a significant difference in sensitivity to 6-TG, with deficient cells showing up to 10-fold or higher resistance.[3][6]
3. Studying Mutagenesis and Carcinogenesis:
S6mG is a highly mutagenic lesion, predominantly causing G→A transition mutations.[1][2] This occurs because DNA polymerases can preferentially incorporate thymine opposite S6mG during replication. The high mutagenic potential of S6mG is a significant concern in long-term thiopurine therapy, as it may contribute to the increased risk of secondary cancers observed in patients.[2] Experimental systems using vectors containing a site-specific S6mG lesion are powerful tools to quantify the mutagenic frequency and spectrum of this adduct in various cellular backgrounds.
4. Development of Novel Therapeutic Strategies:
Understanding the central role of S6mG and the MMR system in thiopurine activity opens avenues for novel therapeutic strategies. For instance, in MMR-deficient tumors that are resistant to 6-TG, alternative therapeutic approaches are needed. Conversely, for MMR-proficient tumors, strategies to enhance the formation of S6mG or to modulate the MMR response could potentially increase drug efficacy.
Data Presentation
Table 1: Cytotoxicity of 6-Thioguanine in Mismatch Repair (MMR) Proficient and Deficient Cell Lines
| Cell Line System | MMR Status | Drug | Concentration | Effect | Reference |
| Human Cancer Cell Lines | MMR-Deficient | 6-Thioguanine | Up to 5 µM | Resistant | [6] |
| Human Cancer Cell Lines | MMR-Proficient | 6-Thioguanine | Up to 5 µM | Sensitive | [6] |
| Isogenic Human Colorectal Cancer RKO Cells | MMR-Deficient (hMLH1-) | 6-Thioguanine | 3 µM for 24h | Less G2/M arrest and cell death | [7] |
| Isogenic Human Colorectal Cancer RKO Cells | MMR-Proficient (hMLH1+) | 6-Thioguanine | 3 µM for 24h | Significant and prolonged G2/M arrest and cell death | [7] |
Table 2: Mutagenicity of Sthis compound (S6mG)
| Organism/Cell Type | Experimental System | Lesion | Mutation Frequency | Predominant Mutation | Reference |
| E. coli (wild-type AB1157) | Single-stranded M13 shuttle vector | S6mG | 94% | G→A transition | [1] |
| Human 293T cells | Duplex pTGFP-Hha10 shuttle vector | S6mG | ~39% | G→A transition | [2] |
| Human fibroblast cells (XPA-deficient) | Duplex pTGFP-Hha10 shuttle vector | S6mG | 39% | G→A transition | [2] |
| Human fibroblast cells (repair-proficient) | Duplex pTGFP-Hha10 shuttle vector | S6mG | 38% | G→A transition | [2] |
| E. coli (wild-type AB1157) | Single-stranded M13 shuttle vector | 6-Thioguanine (SG) | 11% | G→A transition | [1] |
| Human 293T cells | Duplex pTGFP-Hha10 shuttle vector | 6-Thioguanine (SG) | ~8% | G→A transition | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine 6-Thioguanine Resistance
This protocol is for assessing the differential cytotoxicity of 6-TG in MMR-proficient and MMR-deficient cell lines using a colony formation assay.
Materials:
-
MMR-proficient and MMR-deficient cell lines (e.g., HCT116+chr3 and HCT116, respectively)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Thioguanine (6-TG) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding:
-
Culture MMR-proficient and MMR-deficient cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Count the cells and seed a low, predetermined number of cells (e.g., 500 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of 6-TG in a complete medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of 6-TG or vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
-
Staining and Quantification:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be calculated from this curve. A higher IC50 value in the MMR-deficient cells indicates resistance.
-
Protocol 2: Shuttle Vector Mutagenesis Assay for Sthis compound
This protocol describes a method to determine the mutagenic frequency and spectrum of a single S6mG lesion in human cells.
Materials:
-
Human cell line (e.g., 293T)
-
Shuttle vector plasmid (e.g., pTGFP-Hha10)
-
Oligodeoxynucleotides (ODNs): one containing a single 6-thioguanine (SG) and a corresponding unmodified control.
-
Methyl iodide (CH3I)
-
HPLC system
-
Restriction enzymes
-
DNA ligase
-
Transfection reagent
-
Plasmid purification kit
-
PCR reagents
-
Sequencing reagents or access to a sequencing facility
Procedure:
-
Preparation of S6mG-containing ODN:
-
Construction of the Shuttle Vector:
-
Ligate the S6mG-containing ODN and a complementary strand into a gapped shuttle vector plasmid at a specific site.
-
-
Transfection and Replication in Human Cells:
-
Transfect the constructed shuttle vector into the chosen human cell line.
-
Allow the cells to replicate the plasmid for a set period (e.g., 48-72 hours).
-
-
Plasmid Rescue:
-
Harvest the cells and extract the replicated plasmids using a plasmid purification kit.
-
Transform the rescued plasmids into E. coli for amplification.
-
-
Analysis of Mutations:
-
Isolate the amplified plasmids from individual E. coli colonies.
-
Analyze the region of the plasmid where the S6mG was originally inserted. This can be done by restriction digestion analysis (if the mutation alters a restriction site) or by DNA sequencing.
-
-
Data Analysis:
-
Calculate the mutation frequency by dividing the number of plasmids with a mutation at the target site by the total number of plasmids analyzed.
-
Determine the mutation spectrum by identifying the specific base changes that occurred.
-
Protocol 3: Mismatch Binding Assay
This protocol is a gel mobility shift assay to determine if a cell extract contains proteins (like hMutSα) that can bind to an S6mG:T mismatch.
Materials:
-
HeLa cell nuclear extract (or extract from other relevant cell lines)
-
Synthetic ODNs: one containing a single S6mG and a complementary strand containing a thymine at the opposing position to create a mismatch. Also, control ODNs (e.g., a G:T mismatch and a correctly paired G:C).
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Probe Preparation:
-
Anneal the S6mG-containing ODN with its complementary T-containing strand to form a duplex with a mismatch.
-
Label the 5' end of one strand with 32P using T4 Polynucleotide Kinase and [γ-32P]ATP.
-
Purify the labeled probe.
-
-
Binding Reaction:
-
In a microfuge tube, combine the cell nuclear extract, poly(dI-dC) (a non-specific competitor DNA), and binding buffer.
-
Add the radiolabeled probe to the reaction mixture.
-
For competition assays, add an excess of unlabeled competitor DNA (e.g., G:T mismatch or G:C pair) before adding the labeled probe.
-
Incubate the reaction on ice for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a low voltage in a cold room to prevent the dissociation of protein-DNA complexes.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager.
-
-
Data Analysis:
-
A shifted band (slower migration than the free probe) indicates the formation of a protein-DNA complex.
-
The specificity of the binding can be confirmed by the competition assay; the specific competitor (e.g., unlabeled G:T mismatch) should reduce the intensity of the shifted band, while a non-specific competitor should not.
-
Mandatory Visualizations
Caption: Mechanism of 6-TG cytotoxicity and MMR-mediated resistance.
Caption: Workflow for studying 6-TG resistance and S6mG mutagenicity.
Caption: Relationship between 6-TG, S6mG, MMR status, and cell fate.
References
- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanine and Sthis compound Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA mismatch repair (MMR) mediates 6-thioguanine genotoxicity by introducing single-strand breaks to signal a G2-M arrest in MMR-proficient RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Mutagenicity of 6-Methylthioguanine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the mutagenicity of 6-Methylthioguanine (6-MeTG), a metabolite of the thiopurine class of drugs. Thiopurines, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are utilized as anticancer and immunosuppressive agents.[1] A significant concern with long-term thiopurine therapy is the elevated risk of certain cancers.[1][2] The mutagenic properties of 6-thioguanine (6-TG) and its methylated metabolite, 6-MeTG, are considered a potential mechanism for this carcinogenicity.[1][3] This protocol outlines the methodologies for evaluating the mutagenic potential of 6-MeTG using a battery of standard in vitro and in vivo genotoxicity assays, including the Bacterial Reverse Mutation Test (Ames Test), the in vitro Mouse Lymphoma Assay (MLA), and the in vivo Mammalian Erythrocyte Micronucleus Test.
Background on this compound Mutagenicity
6-Thioguanine (6-TG), the active metabolite of several thiopurine drugs, can be incorporated into DNA. Following incorporation, it can be methylated by S-adenosyl-L-methionine to form Sthis compound (6-MeTG).[2][3] Studies have demonstrated that 6-MeTG is highly mutagenic, inducing G→A transition mutations.[1][3] In E. coli, 6-MeTG has been shown to cause G→A mutations at a frequency of 94%.[3][4] In human cell lines, 6-MeTG is also mutagenic, resulting in G→A mutations at a frequency of approximately 39%.[1][5] This mutagenic activity is believed to contribute to the carcinogenic risk associated with thiopurine drug therapy.[1]
Quantitative Data Summary
The following tables summarize the known mutagenic potential of this compound and its parent compound, 6-Thioguanine.
Table 1: Mutagenicity of 6-Thioguanine and this compound in E. coli
| Compound | Mutation Type | Mutation Frequency |
| 6-Thioguanine (SG) | G→A | ~11%[3] |
| This compound (S6mG) | G→A | 94%[3][4] |
Table 2: Mutagenicity of 6-Thioguanine and this compound in Human Cell Lines
| Compound | Cell Lines Tested | Mutation Type | Mutation Frequency |
| 6-Thioguanine (SG) | 293T, XPA-deficient fibroblasts, repair-proficient fibroblasts | G→A | ~8%[1][5] |
| This compound (S6mG) | 293T, XPA-deficient fibroblasts, repair-proficient fibroblasts | G→A | ~39%[1][5] |
Experimental Protocols
A battery of tests is recommended to comprehensively evaluate the mutagenic potential of this compound, in line with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method for detecting point mutations induced by chemical substances.[6] It utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium.[7][8]
Experimental Protocol:
-
Bacterial Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[8]
-
Metabolic Activation: The assay should be performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9]
-
Dose Selection: A preliminary cytotoxicity assay should be conducted to determine the appropriate concentration range of this compound. The main experiment should include at least five different analyzable concentrations.[7] For non-cytotoxic substances, the maximum recommended concentration is 5 mg/plate or 5 µL/plate.[7]
-
Test Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (this compound dissolved in a suitable solvent, e.g., DMSO), and 0.5 mL of S9 mix or buffer.[10]
-
Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.[11]
-
Incubate the plates at 37°C for 48-72 hours.[12]
-
Count the number of revertant colonies on each plate.
-
-
Controls:
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies or a reproducible and significant increase at one or more concentrations.[8]
In Vitro Mouse Lymphoma Assay (MLA) - OECD 490
The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.[15][16] This assay can detect a broad spectrum of genetic damage, including point mutations and chromosomal alterations.[7][17]
Experimental Protocol:
-
Cell Line: L5178Y TK+/- -3.7.2C mouse lymphoma cells.[16]
-
Metabolic Activation: The assay is performed both with and without S9 metabolic activation.[18]
-
Treatment:
-
Expression Period: After treatment, wash the cells and culture them for a period (typically 2-3 days) to allow for the expression of the TK-/- phenotype.[21]
-
Mutant Selection:
-
Incubation: Incubate the plates/wells at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or longer for slow-growing mutants.[18]
-
Colony Counting and Sizing: Count the number of mutant colonies. In the agar version, colonies can be sized to distinguish between gene mutations (large colonies) and chromosomal damage (small colonies).[15]
-
Data Analysis: Calculate the mutant frequency, which is the number of mutant colonies corrected for the cloning efficiency.[21] A significant, concentration-dependent increase in mutant frequency indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This in vivo test assesses the potential of a substance to cause cytogenetic damage by detecting the formation of micronuclei in erythrocytes.[22][23] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[24]
Experimental Protocol:
-
Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[26]
-
Dose Levels: A preliminary toxicity study should be performed to determine the maximum tolerated dose (MTD). At least three dose levels, plus a negative and a positive control group, should be used in the main study.[24] Each group should consist of at least 5 analyzable animals per sex.[27] The limit dose is typically 2000 mg/kg body weight/day for short-term studies.[27]
-
Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours after the final dose).[26]
-
Slide Preparation and Analysis:
-
Prepare smears of bone marrow or peripheral blood cells.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).
-
Score at least 4000 PCEs per animal for the presence of micronuclei.[26]
-
Determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.
-
-
Controls:
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.[24]
Signaling Pathway of this compound Mutagenicity
The mutagenicity of this compound stems from its incorporation into DNA and subsequent mispairing during DNA replication, which can trigger the mismatch repair (MMR) pathway.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive assessment of the mutagenic potential of this compound. A positive result in these assays, particularly the in vivo micronucleus test, would provide significant evidence for the genotoxic risk of this compound and, by extension, its parent thiopurine drugs. The data generated from these studies are crucial for understanding the mechanisms of thiopurine-induced carcinogenesis and for the risk assessment of these important therapeutic agents.
References
- 1. 6-Thioguanine and Sthis compound Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functionality of this compound: Synergistic Effects Enhancing the Photolability of DNA Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic and cytotoxic properties of 6-thioguanine, Sthis compound, and guanine-S6-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Thioguanine and S⁶-methylthioguanine are mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taglus.com [taglus.com]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulldog-bio.com [bulldog-bio.com]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. fda.gov [fda.gov]
- 14. vivotecnia.com [vivotecnia.com]
- 15. The mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay | FDA [fda.gov]
- 17. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. oecd.org [oecd.org]
- 20. The need for long-term treatment in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. criver.com [criver.com]
- 25. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 26. nucro-technics.com [nucro-technics.com]
- 27. search.library.doc.gov [search.library.doc.gov]
Troubleshooting & Optimization
Troubleshooting 6-Methylthioguanine HPLC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving variability and other common issues encountered during 6-Methylthioguanine (6-MTG) HPLC assays.
Troubleshooting Guides
Variability in 6-MTG HPLC assays can stem from multiple factors, from sample preparation to the chromatographic conditions. The following guides address common problems with potential causes and recommended solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Irregular peak shapes can significantly impact the accuracy of quantification.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Contamination of the column or guard column. | - Adjust mobile phase pH to ensure the analyte is fully ionized or neutral.[1][2]- Reduce sample concentration or injection volume.[3]- Flush the column with a strong solvent or replace the guard column.[1][3] |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- High sample concentration (overload). | - Prepare samples in a solvent that is compatible with or weaker than the mobile phase.[1][3]- Dilute the sample.[3] |
| Split Peaks | - Clogged column inlet frit.- Sample solvent incompatibility causing partial precipitation on the column.[3]- A void in the column packing. | - Backflush the column to dislodge particulates.- Ensure the sample is fully dissolved in a compatible solvent.[3]- Replace the column if a void is suspected. |
Issue 2: Retention Time Shifts
Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.
| Symptom | Potential Cause | Recommended Solution |
| Gradual Drift | - Column aging or degradation.[2][3]- Inconsistent mobile phase preparation.[1][2][3]- Temperature fluctuations.[3] | - Replace the column.- Prepare fresh mobile phase daily and ensure consistent composition.[1]- Use a column oven to maintain a stable temperature.[3] |
| Sudden Shifts | - Leak in the HPLC system.[1][2]- Air bubbles in the pump or detector.[2]- Change in mobile phase composition. | - Inspect fittings and seals for leaks and tighten or replace as needed.[1][2]- Degas the mobile phase and purge the pump.[1][4]- Verify the correct mobile phase is being used. |
Issue 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and integration of low-concentration analytes.
| Symptom | Potential Cause | Recommended Solution |
| High Noise | - Contaminated mobile phase or detector flow cell.[2][3]- Air bubbles in the system.[2]- Failing detector lamp. | - Use high-purity solvents and filter before use.[2][3]- Flush the detector flow cell.[1]- Degas the mobile phase and purge the system.[1][4]- Replace the detector lamp.[1] |
| Drifting Baseline | - Inadequate column equilibration.[5]- Temperature instability.[2][3]- Mobile phase composition changing over time (e.g., evaporation of a volatile component). | - Ensure the column is fully equilibrated with the mobile phase before starting the run.[5]- Use a column oven.[3]- Cover mobile phase reservoirs to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: My 6-MTG peak area is inconsistent across replicates. What are the likely causes?
A1: Inconsistent peak areas for 6-MTG can be due to several factors:
-
Sample Preparation Variability : 6-MTG and other thiopurine metabolites can be unstable during sample preparation.[6] Ensure consistent timing and conditions for steps like deproteinization and hydrolysis. The use of a reducing agent like dithiothreitol (DTT) can help protect thiol groups from oxidation.[7][8]
-
Injection Volume Precision : Check the autosampler for any issues with reproducibility. Manually inject a standard to see if the problem persists.
-
Analyte Stability : Thiopurine metabolites can degrade if samples are not stored properly. It is recommended to store processed samples at -70°C.[6] Long-term storage at -20°C has been shown to result in a decrease in 6-TGN concentration.[6]
-
Internal Standard Use : Employing an internal standard, especially a stable isotope-labeled one like this compound-d3, can correct for variations in sample preparation and injection volume.[9]
Q2: What are the recommended starting conditions for a 6-MTG HPLC method?
A2: Based on published methods, a good starting point for a reversed-phase HPLC method for 6-MTG and related metabolites would be:
-
Column : C18, e.g., a µBondapak C18.[10]
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent. For example, methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine.[8] Another option is 0.01 M sodium acetate (pH 3.5) with 10% methanol.[10]
-
Detection : UV detection is common. Wavelengths around 310 nm have been used for this compound.[10] Fluorescence detection (Ex 315 nm and Em 390 nm) can also be employed for enhanced sensitivity.[11]
-
Flow Rate : Typically around 1 mL/min.
Q3: How can I improve the resolution between 6-MTG and other thiopurine metabolites?
A3: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition : Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change Mobile Phase pH : The ionization state of thiopurine metabolites is pH-dependent. Modifying the pH of the mobile phase can alter their retention characteristics and improve resolution. A change of just 0.1 pH units can shift retention times by up to 10%.[12]
-
Use a Different Stationary Phase : If optimization of the mobile phase is insufficient, consider a column with a different chemistry or a smaller particle size for higher efficiency.
-
Gradient Elution : If you are running an isocratic method, switching to a gradient elution can help separate compounds with different polarities more effectively.
Q4: I am observing carryover or "ghost peaks" in my blank injections after running a high-concentration sample. How can I resolve this?
A4: Ghost peaks are often due to carryover from a previous injection. To address this:
-
Improve Needle and Injection Port Washing : Increase the volume and strength of the wash solvent in your autosampler method.[3]
-
Column Flushing : After a run with high-concentration samples, flush the column with a strong solvent to remove any retained compounds.[5]
-
Check for Contamination : Ensure that your mobile phase and other reagents are not contaminated.
Experimental Protocols
Protocol 1: Sample Preparation from Red Blood Cells
This protocol is a generalized procedure for the extraction of 6-MTG from red blood cells, based on common methodologies.[7][8][13]
-
Cell Lysis : Isolate red blood cells (RBCs) by centrifugation of whole blood. Lyse a known quantity of RBCs (e.g., 8 x 10⁸ cells) with a suitable buffer, such as Hanks solution containing a reducing agent like dithiothreitol (DTT).[8]
-
Deproteinization : Add perchloric acid to the lysed cells to precipitate proteins.[7][8][10] Vortex and then centrifuge at high speed (e.g., 13,000 g).[8]
-
Hydrolysis : Transfer the supernatant to a new tube and heat at 100°C for a specified time (e.g., 45-60 minutes) to hydrolyze thiopurine nucleotides to their base forms.[7][8]
-
Final Preparation : After cooling, the sample can be directly injected into the HPLC system or further processed if necessary.[8]
Visualizations
Caption: Experimental workflow for 6-MTG analysis from RBCs.
Caption: Logical troubleshooting workflow for common HPLC issues.
Caption: Simplified metabolic pathway of thiopurine drugs.
References
- 1. labcompare.com [labcompare.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. maxisci.com [maxisci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reversed-phase high-performance liquid chromatography analysis of 6-thioguanine applicable to pharmacologic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Optimizing LC-MS/MS Parameters for 6-Methylthioguanine Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 6-Methylthioguanine (6-MTG) and related thiopurine metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its related metabolites.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient Analyte Extraction | Evaluate and optimize the extraction recovery of your sample preparation method. Low recovery will lead to lower sensitivity. Consider different solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols.[1] |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates. Ensure the electrospray ionization (ESI) source is clean and functioning correctly. | |
| Sample Degradation | Prepare fresh samples and ensure proper storage conditions (e.g., -70°C for long-term storage).[1] Thiopurine metabolites can be unstable; it is recommended to process whole blood samples as soon as possible.[1] 6-thioguanine nucleotides (6-TGN) in whole blood can decrease by about 20% after four days of storage at 4°C.[1] | |
| Matrix Effects | Use a stable isotope-labeled internal standard, such as this compound-d3, to compensate for ion suppression or enhancement.[1][2] Dilute the sample if possible and optimize the chromatographic separation to separate the analyte from interfering matrix components. | |
| Incorrect MS/MS Parameters | Verify that the mass spectrometer is tuned and calibrated.[1] Ensure the correct and most intense Multiple Reaction Monitoring (MRM) transitions, cone voltage, and collision energy are being used for 6-MTG and the internal standard.[1] | |
| Poor Peak Shape / Tailing | Suboptimal Chromatography | Ensure the mobile phase pH is appropriate for the analyte's pKa. Check for column degradation or contamination; if necessary, wash or replace the column. Optimize the gradient elution profile. |
| Column Overload | Reduce the injection volume or dilute the sample. | |
| High Variability / Poor Reproducibility | Inconsistent Sample Preparation | Ensure consistent and precise execution of all sample preparation steps, including the critical hydrolysis and extraction stages.[1] Automation of these steps can improve reproducibility.[1] |
| Unstable Internal Standard | Verify the stability of the internal standard in stock solutions and prepared samples. | |
| Fluctuating Instrument Performance | Check for leaks in the LC system. Ensure consistent autosampler injection volumes. Monitor system suitability by injecting a standard at regular intervals. | |
| No Peak Detected | Incorrect MRM Transitions | Confirm the precursor and product ion m/z values for your specific analyte and instrument. |
| Sample Preparation Failure | Verify each step of the sample preparation process, especially the hydrolysis step, to ensure the analyte is in the correct form for analysis. | |
| LC System Issues | Check for mobile phase flow, and ensure the LC outlet is connected to the ion source. Purge the system to remove any air bubbles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound-d3 and why is it used in LC-MS/MS analysis?
A1: this compound-d3 (6-MTG-d3) is a deuterated, stable isotope-labeled version of this compound. It is most commonly used as an internal standard (IS) for the quantification of thiopurine metabolites like 6-methylmercaptopurine (6-MMP) and 6-thioguanine (6-TG).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis because it closely mimics the behavior of the analyte during sample preparation and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1][2]
Q2: What are the most common biological matrices for thiopurine metabolite analysis?
A2: The most common biological matrices are whole blood, red blood cells (erythrocytes), and plasma.[1] Since thiopurine drugs are processed within cells, analysis is often performed on red blood cell lysates to measure intracellular metabolite concentrations.[1]
Q3: What are the critical steps in sample preparation for analyzing thiopurine metabolites?
A3: A crucial step is the hydrolysis of thiopurine nucleotides to their respective base forms (e.g., 6-TG and 6-MMP) for analysis.[1] This is typically achieved through acid hydrolysis, for example, with perchloric acid and heating.[1][4][5] Sample clean-up is also vital to remove interfering substances from the biological matrix.[1] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Q4: How stable are this compound and related analytes during sample storage and processing?
A4: Analyte stability is a significant concern as thiopurine metabolites can degrade. For instance, 6-thioguanine nucleotides (6-TGN) in whole blood can decrease by approximately 20% after four days of storage at 4°C.[1][6] It is highly recommended to process whole blood samples as soon as possible.[1][6] For long-term storage, pre-processed red blood cell samples should be kept at -70°C.[6]
Q5: What are typical starting LC-MS/MS parameters for this compound analysis?
A5: While parameters should be optimized for your specific instrument, typical starting points are provided in the tables below. Positive electrospray ionization (ESI) is commonly used.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Method Performance Characteristics
| Parameter | 6-Thioguanine Nucleotides (6-TGN) | 6-Methylmercaptopurine Nucleotides (6-MMPN) | Internal Standard | Reference |
| Linearity (r²) | > 0.999 | > 0.99 (can be more variable) | 6-Thioguanine-¹³C₂,¹⁵N | [2][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.5 µmol/L | 6-MMP-d₃ | [6] |
| Precision (CV%) | Within- and between-run CV < 10% | Within- and between-run CV < 10% | 6-Thioguanine-¹³C₂,¹⁵N & 6-MMP-d₃ | [6][7] |
| Accuracy | 99.33 - 106.33% | Not specified | Not specified | [7] |
| Extraction Recovery | 71.0% - 75.0% | 96.4% - 102.2% | 6-Thioguanine-¹³C₂,¹⁵N & 6-MMP-d₃ | [6][7] |
| Matrix Effect | 67.7% - 70.0% | 111.0% - 114.1% | 6-Thioguanine-¹³C₂,¹⁵N & 6-MMP-d₃ | [6][7] |
Table 2: Example MRM Transitions for Thiopurine Metabolites
These parameters should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| 6-Thioguanine (from 6-TGN) | 168.0 | 150.9 | For quantification | [6] |
| 6-Methylmercaptopurine (6-MMP) | 158.0 | 110.0 | For quantification | [6] |
| 6-Thioguanine-¹³C₂,¹⁵N (IS) | 171.0 | 154.0 | Internal Standard | [6] |
| 6-Methylmercaptopurine-d₃ (IS) | 161.1 | 110.1 | Internal Standard | [6] |
Experimental Protocols
Detailed Sample Preparation from Whole Blood
-
Blood Collection : Collect whole blood samples in EDTA-containing tubes.[1][8]
-
RBC Separation : Centrifuge the whole blood (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma and buffy coat from the red blood cells.[8]
-
Washing : Aspirate and discard the plasma and buffy coat. Wash the remaining RBCs with saline solution.[6]
-
RBC Lysis : Lyse the RBCs by adding a hypotonic solution like ice-cold deionized water or through freeze-thaw cycles.[1][8]
-
Internal Standard Spiking : Add a known concentration of the internal standard solution (e.g., this compound-d3) to the RBC lysate.[8]
-
Protein Precipitation : Add an acid, such as perchloric acid, to precipitate proteins.[1][6][8] Vortex vigorously.
-
Hydrolysis : Heat the sample (e.g., at 100°C for one hour) to hydrolyze the thiopurine nucleotides to their base forms.[6]
-
Centrifugation : Centrifuge the sample at high speed (e.g., 15,000 rpm for 10 minutes) to pellet the precipitated proteins.[6]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the analytes, to a clean tube for injection into the LC-MS/MS system.[6][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. High-performance liquid chromatographic assay of metabolites of thioguanine and mercaptopurine in capillary blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 6-Methylthioguanine and Related Thiopurine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 6-Methylthioguanine (6-MTG) and other key thiopurine metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).
Troubleshooting Guides
Accurate quantification of thiopurine metabolites is critical for therapeutic drug monitoring and research. Below are common issues encountered during analysis, along with their possible causes and recommended solutions.
Issue 1: High Variability in Metabolite Concentrations Across Replicates
High variability can compromise the reliability of your results. Consistent sample preparation and instrument performance are key to minimizing this issue.[1]
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | Ensure uniform timing, temperature, and reagent concentrations during RBC lysis, protein precipitation, and hydrolysis.[1] Verify pipette calibration and consistent technique. | Reduced coefficient of variation (CV) between replicate samples. |
| Non-homogenous Samples | Thoroughly vortex samples after thawing and before aliquoting. | Improved consistency of analyte concentration in aliquots. |
| Instrument Instability | Check for inconsistent injection volumes, detector sensitivity drift, or fluctuating LC pump pressure. Run system suitability tests before sample analysis. | Stable retention times and peak areas for quality control samples. |
Issue 2: Low or Undetectable Metabolite Levels
Unexpectedly low or undetectable levels of 6-TGN or 6-MMP can arise from several factors, from patient-specific metabolism to analytical challenges.[2]
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Metabolite Degradation | Process whole blood samples as soon as possible.[3][4] Adhere to strict storage conditions (see FAQ on sample stability). Minimize freeze-thaw cycles.[1] | Preservation of metabolite integrity, leading to more accurate quantification. |
| Suboptimal Extraction Recovery | Re-evaluate the efficiency of RBC lysis and protein precipitation steps. The mean extraction recovery for 6-TGN is approximately 71-75%.[2][3][4] | Increased analyte signal and more accurate quantification. |
| Patient Non-compliance | If both 6-TGN and 6-MMP levels are nearly undetectable, non-adherence to medication should be considered.[5] | Clinical correlation may be required. |
| "Shunter" Phenotype | In some individuals, thiopurines are preferentially metabolized to 6-MMP, resulting in low 6-TGN and high 6-MMP levels.[2] This is a clinical consideration. | Distinct metabolite profile observed. |
Issue 3: Poor Chromatographic Peak Shape
Good peak shape is essential for accurate integration and quantification. Tailing, fronting, or split peaks can indicate a variety of issues with the analytical method.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. | Symmetrical, well-defined peaks. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[6] | Improved peak shape, especially for early eluting compounds. |
| Column Overload | Dilute the sample or reduce the injection volume. | Sharper, more symmetrical peaks. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength. | Reduced peak tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for whole blood sample collection and storage?
For optimal stability, whole blood samples should be collected in EDTA (lavender-top) tubes.[1][2][6] It is highly recommended to process the samples as soon as possible.[3][4] If immediate processing is not feasible, whole blood can be stored at 4°C for up to four days; however, a decrease of about 20% in 6-TGN concentration may occur.[2][3][4] For long-term storage, red blood cells (RBCs) should be isolated and stored at -70°C or colder.[3][4]
Q2: How stable are thiopurine metabolites under different storage conditions?
The stability of thiopurine metabolites is a critical factor for accurate quantification.[7] Studies have shown that storage conditions significantly impact metabolite concentrations.[3][7]
| Storage Condition | 6-TGN Stability | 6-MMP Stability | Reference |
| Whole Blood at Room Temperature (22°C) | Significant decrease; up to 53% loss by day 7. | Significant decrease; up to 55% loss by day 7. | [7] |
| Whole Blood at 4°C | Decrease of about 20% after four days.[3][4] Up to 10% loss by day 7. | Up to 14% loss by day 7. | [7] |
| Frozen at -20°C | Significant decrease over time; 30% loss after 180 days in pre-processed samples.[3][4] | Significant decrease over time. | [7] |
| Frozen at -70°C / -80°C | Reasonably stable in pre-processed samples for up to 6 months.[3][4] | More stable than at -20°C, though some decrease may occur over long periods. | [7] |
Q3: Why is hydrolysis a necessary step in the sample preparation for 6-TGN and 6-MMP quantification?
The active metabolites in red blood cells are 6-thioguanine nucleotides (mono-, di-, and triphosphates) and 6-methylmercaptopurine nucleotides.[8] Most analytical methods, particularly HPLC, are designed to measure the base forms (6-thioguanine and 6-methylmercaptopurine). Therefore, a hydrolysis step, typically involving heating in an acidic solution, is required to cleave the phosphate groups and convert the nucleotides to their respective bases for detection.[1][9][10]
Q4: What are the typical therapeutic ranges for 6-TGN and 6-MMP?
Therapeutic ranges can vary slightly between laboratories and patient populations. However, generally accepted target concentrations are:
-
6-TGN: 230 - 450 pmol/8 x 10⁸ RBCs for therapeutic response.[5][8] Levels above 450 pmol/8 x 10⁸ RBCs may increase the risk of myelotoxicity.[5]
-
6-MMP: Levels below 5700 pmol/8 x 10⁸ RBCs are generally desired.[5][8] Concentrations above this threshold are associated with an increased risk of hepatotoxicity.[5][10]
Q5: How can I prevent sample rejection due to hemolysis?
Gross hemolysis can lead to falsely elevated results due to a lower RBC count.[10] To prevent hemolysis, use proper phlebotomy techniques, avoid vigorous shaking of the blood collection tubes, and ensure appropriate sample handling and transportation to prevent mechanical damage to the cells.[1] Visually inspect samples for hemolysis before processing and reject those that are visibly hemolyzed.[10]
Experimental Protocols
Protocol 1: Quantification of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS
This protocol provides a general workflow for the quantification of 6-TGN and 6-MMP in red blood cells.
1. Sample Preparation
-
RBC Isolation: Collect whole blood in an EDTA tube. Centrifuge to separate plasma, buffy coat, and RBCs.[2]
-
RBC Lysis: Lyse the washed RBCs with a suitable lysis buffer (e.g., containing dithiothreitol - DTT).[1]
-
Internal Standard Spiking: Add an isotope-labeled internal standard (e.g., this compound-d3) to the RBC lysate.[6][9]
-
Protein Precipitation: Add an acid, such as perchloric acid, to precipitate proteins.[1][9]
-
Centrifugation: Centrifuge to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[9]
-
Hydrolysis: Heat the supernatant (e.g., at 100°C for 60 minutes) to hydrolyze the thiopurine nucleotides to their base forms.[10]
2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column.[9] A suitable mobile phase gradient, such as ammonium acetate and acetonitrile, can be used for separation.[1]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive multiple reaction monitoring (MRM) mode.[1]
3. Data Analysis
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Quantify the concentrations of 6-TG and 6-MMP by interpolating from a calibration curve.[9]
-
Normalize the results to the RBC count (e.g., pmol/8x10⁸ RBCs).[10]
Visualizations
Visual aids to understand the metabolic pathways and experimental workflows.
Caption: Simplified metabolic pathway of thiopurine drugs.
Caption: Experimental workflow for thiopurine metabolite analysis.
Caption: Decision tree for troubleshooting low metabolite recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving the sensitivity of 6-Methylthioguanine detection methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of 6-Methylthioguanine (6-MTG) detection methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and quantification of 6-MTG.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH. Since 6-MTG is a purine analog, the pH can affect its ionization state and interaction with the stationary phase. |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. Replace the analytical column if necessary. | |
| Low Signal Intensity in LC-MS/MS | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). 6-MTG is typically analyzed in positive ion mode. |
| Matrix effects from the biological sample. | Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. |
| Inadequate sample cleanup. | Incorporate additional cleanup steps in your sample preparation protocol. | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Low Recovery During Sample Preparation | Inefficient extraction of 6-MTG from the matrix. | Optimize the extraction solvent and procedure. For instance, using an ammonium hydroxide in acetonitrile solution can aid in extracting 6-MTG from erythrocytes.[1] |
| Degradation of the analyte. | Handle samples at low temperatures and minimize exposure to light, as thiopurines can be sensitive. Frozen storage of blood samples is recommended to prevent degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 6-MTG?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of 6-MTG in biological matrices.[1][3] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, which minimizes interference from other sample components.[4]
Q2: How can I improve the sensitivity of my existing HPLC-UV method for 6-MTG?
A2: To enhance the sensitivity of an HPLC-UV method, you can:
-
Optimize the mobile phase: Modifying the HPLC conditions can improve the sensitivity of the assay.[2]
-
Increase the injection volume: This can increase the amount of analyte introduced onto the column.
-
Use a more sensitive detector wavelength: The optimal wavelength for detecting 6-thioguanine, a related compound, is 342 nm.[5]
-
Employ pre-column derivatization: While more complex, this can introduce a chromophore that absorbs strongly at a less noisy region of the UV spectrum.
Q3: Are there alternative methods to chromatography for 6-MTG detection?
A3: Yes, fluorescence-based methods and immunoassays are alternatives.
-
Fluorescence: this compound itself exhibits fluorescence, which can be harnessed for detection.[6] Novel fluorescent nanoprobes, such as those based on Cu/Ag nanoclusters, have been developed for the sensitive detection of the related compound 6-thioguanine.[7]
-
Immunoassays: While less common for direct 6-MTG quantification, immunoassays are used for related applications, such as measuring thiopurine methyltransferase (TPMT) activity, the enzyme that metabolizes thiopurines.[8] These assays can be developed to be highly sensitive and specific.[9][10][11]
Q4: What are the critical sample preparation steps for analyzing 6-MTG in erythrocytes?
A4: Key steps include:
-
Cell Lysis: Rupturing the red blood cells to release the intracellular contents, including 6-MTG.
-
Protein Precipitation: Removing proteins that can interfere with the analysis, often achieved by adding a solvent like acetonitrile.
-
Extraction: Using an appropriate solvent system, such as ammonium hydroxide in acetonitrile, to extract the analyte.[1]
-
Centrifugation and Supernatant Collection: Separating the solid debris from the liquid extract containing 6-MTG.
Q5: Can whole blood be used for 6-MTG analysis instead of washed erythrocytes?
A5: Yes, studies have shown no significant difference in the concentrations of thiopurine metabolites when using whole blood versus washed erythrocytes, which can save sample preparation time.[2] However, it is crucial to handle the samples correctly, such as by freezing them for transport to prevent analyte degradation.[2]
Quantitative Data Summary
The following table summarizes the performance of various methods for the detection of 6-MTG and related methylated purines.
| Method | Analyte | Matrix | Linear Range | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Reference |
| LC-MS/MS | 6-Thioguanine Nucleotides (6-TGN) & 6-Methylmercaptopurine (6-MeMP) | Erythrocytes | 9.9 - 1979 ng/mL (6-TGN), 10 - 2000 ng/mL (6-MeMP) | LLOQ: 9.9 ng/mL (6-TGN), 10 ng/mL (6-MeMP) | [1] |
| UPLC-MS/MS | O6-Methylguanine | Dried Blood Spot | 0.5 - 20 ng/mL | LLOQ: 0.5 ng/mL | [12] |
| LC/ESI-MS/MS | O6-Methylguanine | DNA Hydrolysates | 75.8 - 151,600.0 fmol | LLOQ: 75.8 fmol | [13] |
| HPLC with Electrochemical Detection | O6-Methylguanine | N/A | Up to 15 pg | LOD: 0.5 pg | [14] |
| Fluorescent Nanoprobe | 6-Thioguanine | Human Serum | 2.5 - 100 µmol/L | LOD: 1.57 µmol/L | [7] |
| Fluorescence Spectroscopy with AgNPs | 6-Thioguanine | Urine | 0.05 x 10⁻⁸ M - 4.0 x 10⁻⁷ M | LOD: 9.6 nM | [15] |
Experimental Protocols
LC-MS/MS Method for 6-MTG in Erythrocytes
This protocol is adapted from a method for detecting 6-thioguanine nucleotides and 6-methylmercaptopurine.[1]
a. Sample Preparation:
-
To 100 µL of erythrocyte sample, add an internal standard (e.g., bisoprolol).
-
Add 300 µL of ammonium hydroxide in acetonitrile to precipitate proteins and extract the analytes.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of formic acid in acetonitrile and formic acid in water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Transitions: For 6-methylmercaptopurine (structurally similar to 6-MTG), the transition is m/z 167.1 > 152.06. A similar transition would be optimized for 6-MTG.
HPLC with UV Detection
This is a general protocol that can be optimized for 6-MTG detection.
a. Sample Preparation:
-
Perform sample extraction as described in the LC-MS/MS protocol.
-
Ensure the final reconstituted sample is free of particulates by filtering or centrifugation.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water.[5] The exact ratio should be optimized for the best separation.
-
Flow Rate: Approximately 0.9 mL/min.[5]
-
Detection Wavelength: Monitor at a wavelength optimized for 6-MTG, likely in the range of 330-350 nm.
Visualizations
Caption: A generalized workflow for the analysis of 6-MTG in erythrocytes using LC-MS/MS.
Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC analysis.
Caption: A simplified metabolic pathway of thiopurine drugs leading to active and inactive metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 6-mercaptopurine with 6-thioguanine for the analysis of thiopurine S-methyltransferase activity in human erythrocyte by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core principles : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Functionality of this compound: Synergistic Effects Enhancing the Photolability of DNA Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel fluorescent nanoprobe for sensitive detection of 6-thioguanine in human serum based on Cu/Ag nanoclusters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of generic immunoassay for the detection of a series of aminoglycosides with 6'-OH group for the treatment of genetic diseases in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of six immunoassays for detection of dengue virus-specific immunoglobulin M and G antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnetic Bead-Based Immunoassay Allows Rapid, Inexpensive, and Quantitative Detection of Human SARS-CoV-2 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic method with electrochemical detection for the analysis of O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of 6-Methylthioguanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the bioanalysis of 6-Methylthioguanine (6-MTG) and other thiopurine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in 6-MTG bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting substances from the sample matrix (e.g., plasma, whole blood). This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis. Given that clinical decisions often rely on precise measurements of thiopurine metabolites, mitigating matrix effects is critical for reliable results.
Q2: What are the primary sources of matrix effects in the analysis of 6-MTG from biological samples?
A2: The primary sources of matrix effects stem from the complexity of the biological matrix, which is often whole blood or erythrocytes. Common interfering substances include:
-
Phospholipids from cell membranes
-
Salts and endogenous metabolites
-
Proteins from plasma or red blood cells
-
Hemoglobin, especially in erythrocyte or whole blood samples
-
Anticoagulants used during sample collection
Inadequate sample preparation is a principal reason for the persistence of these interfering components.
Q3: I'm using a stable isotope-labeled internal standard (SIL-IS) like this compound-d3. Shouldn't that automatically correct for matrix effects?
A3: While using a SIL-IS is the gold standard and compensates for many variabilities, it is not a guaranteed solution for all matrix effects. For effective compensation, the SIL-IS must co-elute and experience the same ionization suppression or enhancement as the analyte. Differential matrix effects can occur if the analyte and IS have slightly different retention times or if specific matrix components selectively affect the ionization of one over the other. Therefore, it is crucial to validate that the internal standard effectively tracks the analyte in your specific matrix and chromatographic conditions.
Q4: How can I quantitatively assess the extent of matrix effects in my 6-MTG assay?
A4: The most common method is the post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). The ratio of these peak areas, referred to as the matrix factor, quantifies the degree of ion suppression or enhancement. A detailed methodology for this assessment is provided in the "Experimental Protocols" section.
Q5: My calibration curve is non-linear, particularly at higher concentrations. Could matrix effects be the cause?
A5: Yes, non-linearity at the upper limits of quantification can be a symptom of matrix effects. This may occur if the matrix components causing ion suppression become saturated at high analyte concentrations. It can also be due to isotopic cross-talk, where the natural isotopic tail of a high-concentration analyte contributes to the signal of the deuterated internal standard.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in 6-MTG signal across a batch.
-
Possible Cause: Inconsistent matrix effects between samples. This suggests that different samples have varying levels of interfering components.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. Incomplete protein precipitation or variable extraction efficiency can lead to differing matrix loads.
-
Optimize Chromatography: Improve the chromatographic separation to resolve 6-MTG and its internal standard from regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Evaluate Matrix Lots: Assess the matrix factor across at least six different lots of your biological matrix to check for lot-to-lot variability.
-
Issue 2: Low or no signal for 6-MTG and its internal standard.
-
Possible Cause: Severe ion suppression, incorrect internal standard concentration, or issues with the LC-MS system.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This experiment can identify if a zone of severe ion suppression exists at the retention time of your analyte.
-
Verify Internal Standard: Check the concentration, purity, and stability of your internal standard spiking solution.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), to remove a broader range of interfering matrix components.
-
Issue 3: Inaccurate QC sample results despite a good calibration curve.
-
Possible Cause: Differential matrix effects between the matrix used for calibration standards and the matrix of the QC samples.
-
Troubleshooting Steps:
-
Use Matched Matrix: Ensure that the matrix used to prepare calibrators is from the same biological source and is as closely matched as possible to the study samples.
-
Assess Matrix Factor in Different Lots: Perform the post-extraction spike experiment using multiple lots of your biological matrix to understand variability.
-
Investigate Isotopic Cross-Contribution: At high concentrations, check for potential interference from natural isotopes of 6-MTG to the signal of its deuterated internal standard.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Sample Preparation Technique | General Principle | Expected Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid) to precipitate proteins. | Low to Moderate | Simple, fast, and inexpensive. | Supernatant can still contain significant amounts of phospholipids and other endogenous components, leading to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components. | Moderate to High | Provides a cleaner extract than PPT by removing many polar interferences. | Can be labor-intensive, requires larger solvent volumes, and may have lower analyte recovery if partitioning is not optimal. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Provides a significantly cleaner extract compared to PPT and LLE. Highly selective and can be automated. | More complex method development, higher cost per sample, and requires appropriate sorbent selection. |
| Sample Dilution | Diluting the sample to reduce the concentration of both the analyte and interfering matrix components. | Variable | Simple and quick way to reduce matrix effects. | Reduces analyte concentration, which may not be feasible for trace-level analysis as it can raise the limit of quantification. |
Note: The effectiveness of each technique is highly dependent on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes the quantitative evaluation of matrix effects for 6-MTG.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 6-MTG and its SIL-IS into the final reconstitution solvent at low and high QC concentrations. (n=6 replicates)
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike 6-MTG and its SIL-IS into the extracted matrix supernatant at the same low and high QC concentrations. (n=6 replicates)
-
Set C (Pre-Extraction Spike): Spike 6-MTG and its SIL-IS into six different lots of blank biological matrix before extraction at low and high QC concentrations.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol provides a general method for preparing whole blood or erythrocyte samples.
-
Sample Lysis (for erythrocytes): If starting with packed red blood cells (RBCs), lyse the cells by adding a hypotonic solution or through freeze-thaw cycles.
-
Internal Standard Spiking: Add a known concentration of the SIL-IS (e.g., this compound-d3) to an aliquot of the hemolysate or whole blood.
-
Precipitation: Add 3-4 volumes of cold acetonitrile (or methanol containing 0.1% formic acid) to the sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase or a suitable solvent for injection.
-
Analysis: Inject the final extract into the LC-MS/MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general workflow for SPE cleanup. The specific sorbent and solvents must be optimized for 6-MTG. A mixed-mode cation exchange sorbent is often a good starting point.
-
Sample Pre-treatment: Perform protein precipitation as described in Protocol 2 (Steps 1-5). Dilute the resulting supernatant with an appropriate acidic buffer to ensure proper binding to the SPE sorbent.
-
Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol followed by 1-2 column volumes of the acidic buffer.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent or an acidic buffer to remove unretained matrix components.
-
Elution: Elute the analyte (6-MTG) and internal standard using a solvent mixture designed to disrupt the sorbent-analyte interaction (e.g., a basic organic solvent).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Analysis: Inject the final, clean extract into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: General workflow for 6-MTG sample preparation.
Selection of internal standards for 6-Methylthioguanine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of internal standards for the accurate quantification of 6-Methylthioguanine (6-MTG).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (6-MTG) quantification by LC-MS/MS?
A1: The gold standard for an internal standard (IS) in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] For 6-MTG, this would be a deuterated or 13C-labeled form, such as this compound-d3 or this compound-13C,d3.[1][3] These SIL internal standards have nearly identical physicochemical properties to 6-MTG, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification.[2]
Q2: Can I use other compounds as internal standards for 6-MTG analysis?
A2: While SIL internal standards are preferred, other compounds have been used. These can include structural analogs or other unrelated compounds. For instance, Bisoprolol has been utilized in some methods for the quantification of thiopurine metabolites.[4] However, it is important to note that non-isotope labeled internal standards may not fully compensate for variations in sample preparation and matrix effects as effectively as a SIL IS.[2] In some specific applications, such as quantifying 6-thioguanine in DNA, endogenous molecules like guanine have been employed as an internal standard.[5][6]
Q3: What are the critical aspects of sample preparation when analyzing 6-MTG?
A3: Critical sample preparation steps for thiopurine metabolites like 6-MTG, typically analyzed in whole blood or red blood cells (RBCs), include:
-
Cell Lysis: RBCs need to be lysed to release the intracellular metabolites. This can be achieved using hypotonic solutions or freeze-thaw cycles.[7][8]
-
Protein Precipitation: Removal of proteins is essential to prevent interference and column clogging. This is commonly done using acids like perchloric acid.[7][9]
-
Hydrolysis: Thiopurine metabolites often exist as nucleotides (e.g., 6-thioguanine nucleotides, 6-TGN). A hydrolysis step, often involving heating, is necessary to convert them to their base forms (e.g., 6-thioguanine and 6-methylmercaptopurine) for analysis.[8][9][10]
-
Extraction/Clean-up: Further purification using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interfering matrix components.[8]
Q4: How important is the stability of 6-MTG and its internal standard during sample handling and storage?
A4: Analyte stability is crucial for accurate quantification. Thiopurine metabolites can degrade under certain storage conditions. For example, 6-thioguanine nucleotides (6-TGN) in whole blood can decrease by approximately 20% after four days of storage at 4°C.[8] It is recommended to process whole blood samples as soon as possible. For long-term storage of pre-processed samples, -70°C is recommended.[8][11] Always ensure that your internal standard has comparable stability to the analyte under the chosen storage and processing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inappropriate internal standard (IS) selection. | Switch to a stable isotope-labeled IS (e.g., this compound-d3) that co-elutes with the analyte to better compensate for matrix effects.[2] |
| Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including lysis, precipitation, and hydrolysis.[8] | |
| Analyte/IS instability. | Process samples promptly after collection. For storage, use appropriate temperatures (e.g., -70°C for long-term).[8][11] Verify the stability of stock and working solutions. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction. | Evaluate and optimize the extraction recovery of your method. Consider different SPE cartridges or LLE solvents. |
| Suboptimal MS/MS parameters. | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the precursor-to-product ion transitions, collision energy, and cone voltage for both 6-MTG and its IS.[8] | |
| Sample degradation. | Prepare fresh samples and use appropriate storage conditions to prevent degradation.[8] | |
| Matrix Effects | Insufficient sample clean-up. | Incorporate a more rigorous clean-up step, such as SPE or LLE, to remove interfering matrix components.[8] |
| Ion suppression or enhancement. | The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1][2] |
Quantitative Data Summary
The selection of an appropriate internal standard is critical for achieving reliable quantitative performance. The table below summarizes typical performance characteristics for LC-MS/MS methods using different types of internal standards for thiopurine metabolite analysis.
| Parameter | Stable Isotope-Labeled IS (e.g., 6-MTG-d3) | Structural Analog IS (e.g., Bisoprolol) | Rationale for Difference |
| Linearity (r²) | > 0.999[1][2] | Typically > 0.99, but can be more variable[4] | Co-elution of the SIL IS with the analyte provides more consistent and accurate signal ratios across the calibration range.[2] |
| Precision (CV%) | Intra- and inter-assay CV < 7.5%[1][12] | Can be higher and more variable. | SIL IS more effectively compensates for variations in sample preparation and injection volume. |
| Accuracy (%) | Typically within 99-106%[1] | May show greater deviation from nominal values. | SIL IS corrects for analyte loss during sample processing and for matrix-induced signal suppression or enhancement. |
| Lower Limit of Quantification (LLOQ) | As low as 30 pmol/0.2 mL[2][12] | Often higher or with lower precision at the LLOQ.[4] | Improved signal-to-noise ratio due to better correction of matrix effects at low concentrations.[2] |
| Matrix Effect | Effectively compensated[1][12] | Can be significant and variable. | The SIL IS experiences the same matrix effects as the analyte, allowing for accurate correction.[2] |
Experimental Protocols
Representative Sample Preparation Protocol for 6-MTG from Whole Blood
This protocol is a generalized example based on common practices for thiopurine metabolite analysis.[7][8][9]
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d3) to an aliquot of the whole blood sample.
-
Red Blood Cell Lysis: Lyse the red blood cells by adding a hypotonic solution (e.g., deionized water) or by performing freeze-thaw cycles.
-
Protein Precipitation: Precipitate proteins by adding a cold acid, such as perchloric acid. Vortex thoroughly.
-
Hydrolysis: Heat the sample (e.g., at 100°C for a specified time) to hydrolyze the thiopurine nucleotides to their respective base forms.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[4]
-
Extraction/Clean-up: Transfer the supernatant to a new tube. If necessary, perform a further clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove remaining matrix components.
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
General LC-MS/MS Analysis Parameters
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Mass Spectrometry: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for 6-MTG and its internal standard.
Visualizations
Thiopurine Metabolic Pathway
The following diagram illustrates the metabolic conversion of thiopurines, highlighting the role of Thiopurine S-methyltransferase (TPMT) in the formation of this compound.
Caption: Simplified metabolic pathway of thiopurine drugs.
Workflow for Internal Standard Selection
This diagram outlines the logical steps for selecting an appropriate internal standard for a quantitative bioanalytical method.
Caption: Decision workflow for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 6-Methylthioguanine Instability in Clinical Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 6-Methylthioguanine (6-MTG) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MTG) and why is its stability a concern?
A1: this compound (6-MTG) is a metabolite of the thiopurine drug 6-thioguanine (6-TG), formed by the action of the enzyme thiopurine S-methyltransferase (TPMT).[1] Thiopurine drugs are used as immunosuppressants and in cancer therapy. Monitoring the levels of thiopurine metabolites like 6-MTG is crucial for optimizing drug dosage, ensuring therapeutic efficacy, and minimizing toxic side effects.[2] The stability of 6-MTG in clinical samples is a significant concern because degradation can lead to inaccurate quantification, potentially affecting clinical decisions.
Q2: What are the primary factors that contribute to the degradation of thiopurine metabolites in clinical samples?
A2: The primary factors contributing to the degradation of thiopurine metabolites, including the related compounds 6-thioguanine nucleotides (6-TGN), are storage temperature and the duration of storage before processing. For instance, 6-TGN concentrations in whole blood can decrease by approximately 20% after four days of storage at 4°C.[3][4] Prompt sample processing is therefore highly recommended.
Q3: What is the recommended procedure for collecting and handling whole blood samples for 6-MTG analysis?
A3: Whole blood samples should be collected in lavender top (EDTA) tubes.[2] It is recommended to send the whole blood specimen in the original tube without aliquoting, centrifuging, or freezing.[2] Samples should be transported to the laboratory under refrigerated conditions.[2] Grossly hemolyzed or clotted specimens are not suitable for analysis.[2]
Q4: How should clinical samples be stored to ensure the stability of 6-MTG and related metabolites?
A4: For short-term storage, whole blood samples are stable for up to 24 hours at room temperature and up to 8 days when refrigerated.[2] For long-term storage of pre-processed red blood cell (RBC) samples, freezing at -70°C is recommended. Storage at -20°C can result in significant degradation over time.[4] Specifically, 6-TGN has been observed to decrease by 30% when stored at -20°C for 180 days.[3]
Q5: Can I use plasma or serum for 6-MTG analysis?
A5: The analysis of thiopurine metabolites is typically performed on red blood cell lysates to measure the intracellular concentrations, as this is where they accumulate.[4] Therefore, whole blood collected in EDTA tubes is the preferred specimen type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable 6-MTG levels | Sample degradation due to improper storage. | Ensure samples are processed promptly or stored correctly (refrigerated for short-term, -70°C for long-term). Prepare fresh samples if degradation is suspected.[4] |
| Inefficient extraction from RBCs. | Review and optimize the RBC lysis and protein precipitation steps in your protocol. Ensure complete cell lysis to release intracellular metabolites. | |
| Inaccurate quantification due to matrix effects. | Utilize an isotope-labeled internal standard, such as this compound-d3, to compensate for variability during sample preparation and matrix effects.[2][5] | |
| High variability in replicate measurements | Inconsistent sample processing. | Standardize all steps of the sample preparation protocol, including volumes, incubation times, and temperatures. Use of automated systems for RBC separation and washing can reduce variability.[6] |
| Presence of interfering substances. | Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering components from the sample matrix.[4] | |
| Poor peak shape in LC-MS/MS analysis | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not degraded. |
| Incorrect mass spectrometry parameters. | Verify that the mass spectrometer is properly tuned and calibrated. Optimize the MRM transitions, cone voltage, and collision energy for 6-MTG and the internal standard.[4] |
Quantitative Data Summary
Table 1: Stability of Thiopurine Metabolites in Whole Blood
| Compound | Storage Temperature | Duration | Percent Decrease | Reference |
| 6-TGN | 4°C | 4 days | ~20% | [3][4] |
| 6-TGN | Room Temperature | 24 hours | Stable | [2] |
| 6-TGN | Refrigerated | 8 days | Stable | [2] |
Table 2: Long-Term Stability of Thiopurine Metabolites in Processed Red Blood Cells
| Compound | Storage Temperature | Duration | Percent Decrease | Reference |
| 6-TGN | -20°C | 180 days | 30% | [3] |
| 6-TGN | -70°C | 6 months | Stable | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for 6-MTG Analysis from Whole Blood
This protocol is adapted from established methods for the analysis of thiopurine metabolites in whole blood.[2][7]
-
Blood Collection: Collect a minimum of 3 mL of whole blood in a lavender top (EDTA) tube.[2]
-
RBC Separation (if not using whole blood lysate): Centrifuge the whole blood at 3000 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.[7]
-
RBC Lysis: Lyse the remaining RBCs with four volumes of ice-cold deionized water.[7]
-
Internal Standard Spiking: Add an isotope-labeled internal standard, such as this compound-d3, to the RBC lysate.[2]
-
Hydrolysis: Add a solution of Dithiothreitol (DTT) to the sample to facilitate the hydrolysis of nucleotide metabolites to their base forms.[2]
-
Protein Precipitation: Add perchloric acid to the sample to precipitate proteins and vortex thoroughly.[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Analysis of 6-MTG
The following are general starting parameters for LC-MS/MS analysis and should be optimized for your specific instrumentation.[6][8]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for 6-MTG and the internal standard.
Visualizations
Thiopurine Metabolism Pathway
Caption: Metabolic pathway of thiopurine drugs leading to the formation of 6-MTG.
Experimental Workflow for 6-MTG Analysis
Caption: Step-by-step workflow for the analysis of 6-MTG from whole blood samples.
Logical Relationship of Factors Affecting 6-MTG Stability
Caption: Key factors influencing the stability of 6-MTG in clinical samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Support Center: Refining Cell-based Assay Protocols Involving 6-Methylthioguanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methylthioguanine (6-MTG). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your cell-based assay protocols and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-MTG) and what is its primary mechanism of action?
A1: this compound (6-MTG) is a methylated metabolite of the thiopurine drug 6-thioguanine (6-TG).[1] Thiopurines are prodrugs that require intracellular metabolic conversion to exert their cytotoxic effects.[1] The primary mechanism of action for thiopurines involves their conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.[1] Specifically for 6-TG, after its incorporation into DNA, it can be methylated by S-adenosyl-L-methionine to form Sthis compound (S6mG).[2] This S6mG can mispair with thymine during DNA replication, triggering the mismatch repair (MMR) system, which can lead to cell cycle arrest and apoptosis.[3][4]
Q2: How should I prepare a stock solution of 6-MTG for cell-based assays?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the 6-MTG powder in sterile, cell-culture grade DMSO to create a concentrated stock, for example, at a concentration of 100 mg/mL.[5] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[5] For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are typical working concentrations for 6-MTG in cell culture experiments?
A3: The optimal working concentration of 6-MTG is highly dependent on the specific cell line being used, due to variations in metabolic pathways and drug sensitivity.[6] It is crucial to perform a dose-response experiment (kill curve) to determine the effective concentration range for your cells. As a starting point, you can refer to published IC50 values for the parent compound, 6-thioguanine. For example, the IC50 value for 6-TG in MCF-7 breast cancer cells is approximately 5.48 µM, while for the non-cancerous MCF-10A breast epithelial cell line, it is significantly higher at 54.16 µM.[7] A suggested starting range for a dose-response experiment could be from 0.1 µM to 50 µM.[6]
Troubleshooting Guides
Low Cytotoxicity or Lack of Cellular Response
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to determine the optimal IC50 for your specific cell line.[6] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. This can be due to high expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl group from Sthis compound, or deficiencies in the mismatch repair (MMR) pathway.[5] Consider using a different cell line known to be sensitive to thiopurines or investigate the expression levels of MGMT and MMR proteins in your cell line. |
| Drug Inactivation | 6-Thioguanine can be inactivated by the enzyme thiopurine S-methyltransferase (TPMT).[8] High TPMT activity in your cell line could lead to rapid inactivation of 6-TG before it can be converted to its active metabolites. Consider measuring TPMT activity in your cells. |
| Insufficient Incubation Time | The cytotoxic effects of thiopurines are often delayed.[2] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a response. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and are not overly confluent. Regularly check for mycoplasma contamination. |
High Variability in Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after dilution from the DMSO stock. If precipitation occurs, you may need to adjust the final DMSO concentration or the preparation method of your working solution. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., MTT, XTT). Include appropriate controls, such as media with the compound but without cells, to check for direct chemical reactions with the assay reagents. |
Quantitative Data
Table 1: Reported IC50 Values for 6-Thioguanine (Parent Compound of 6-MTG)
| Cell Line | Cell Type | IC50 (µM) | Incubation Time |
| MCF-7 | Human Breast Cancer | 5.481 | 48 hours |
| MCF-10A | Human Breast Epithelial (Non-cancerous) | 54.16 | 48 hours |
| MOLT4 | Human T-cell Leukemia | ~1.0 (for 1µM 6-TG) | Not specified |
| T98 | Human Glioblastoma (High Tpmt) | Higher IC50 | Not specified |
| A172 | Human Glioblastoma (Low Tpmt) | Lower IC50 | Not specified |
Data for MOLT4, T98, and A172 cells show relative sensitivity and not precise IC50 values.[8][9]
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
This compound (6-MTG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-MTG in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%). Remove the old medium from the cells and replace it with 100 µL of the medium containing the different 6-MTG concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with 6-MTG, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Harvesting: Harvest cells after 6-MTG treatment.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic and signaling pathway of 6-Thioguanine and this compound.
Experimental Workflow
Caption: Workflow for a standard MTT-based cytotoxicity assay.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to 6-thioguanine in melanoma cells involves the repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiopurine methyltransferase predicts the extent of cytotoxicty and DNA damage in astroglial cells after thioguanine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cytotoxicity Study Protocols for 6-Methylthioguanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cytotoxicity study protocols for 6-Methylthioguanine (6-MTG). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (6-MTG) cytotoxicity?
A1: this compound is the active metabolite of the prodrug 6-thioguanine (6-TG). Its cytotoxicity stems from its incorporation into DNA, where it is methylated to form Sthis compound (S6mG).[1][2] During DNA replication, S6mG can mispair with thymine. This S6mG:T mispair is recognized by the DNA mismatch repair (MMR) system, triggering a futile cycle of repair attempts that leads to DNA strand breaks and ultimately, apoptosis (programmed cell death).[1][2]
Q2: Why do different cell lines show varying sensitivity to 6-MTG?
A2: The sensitivity of cell lines to 6-MTG is influenced by several factors, primarily:
-
Mismatch Repair (MMR) System Status: Cells with a deficient MMR system are often resistant to 6-MTG because they cannot recognize the S6mG:T mispairs that initiate the cytotoxic response.[2]
-
Thiopurine Methyltransferase (TPMT) Activity: TPMT is an enzyme that metabolizes thiopurines. While it is involved in the metabolic pathway, its precise role in 6-TG cytotoxicity can be complex and cell-type dependent. In some cases, high TPMT activity can lead to increased methylation and potentially enhanced cytotoxicity, while in others it may contribute to drug inactivation.[3]
-
Drug Uptake and Efflux: The expression levels of drug transporters can affect the intracellular concentration of 6-TG and its metabolites, thereby influencing cytotoxicity.
Q3: How should I prepare a stock solution of 6-Thioguanine (the precursor to 6-MTG)?
A3: 6-Thioguanine has poor aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Solvent: Use cell-culture grade DMSO.
-
Concentration: A stock concentration of 10 mM to 50 mM is typical.
-
Procedure: Dissolve the 6-TG powder in DMSO. Gentle warming and vortexing may be necessary for complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to prevent multiple freeze-thaw cycles and store at -20°C or -80°C.
-
Final Concentration: When treating cells, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | - Inconsistent cell seeding density.- Cells are not in the logarithmic growth phase.- Precipitation of 6-TG in the culture medium. | - Ensure a uniform single-cell suspension before seeding.- Use cells that are healthy and actively dividing.- Visually inspect the medium after adding the compound. If precipitate is observed, prepare fresh dilutions. |
| Unexpected resistance to 6-TG/6-MTG in a supposedly sensitive cell line. | - The cell line may have an uncharacterized mismatch repair (MMR) deficiency.- High expression of drug efflux pumps.- Degradation of the 6-TG stock solution. | - Verify the MMR status of your cell line (e.g., by checking the expression of key MMR proteins like MSH2 and MLH1).- Consider using inhibitors of common drug efflux pumps in a control experiment.- Prepare a fresh stock solution of 6-TG. |
| No significant apoptosis detected after treatment. | - The time point for analysis is not optimal, as 6-TG/6-MTG induces delayed cytotoxicity.- The concentration of the compound is too low.- Issues with the apoptosis detection assay. | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal incubation period for apoptosis induction.- Conduct a dose-response experiment to ensure the concentration is at or above the IC50 for your specific cell line.- Include a positive control for apoptosis (e.g., staurosporine) to validate your assay. |
Data Presentation
Table 1: IC50 Values of 6-Thioguanine (6-TG) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.481[3] |
| MCF-10A | Non-cancerous Breast Epithelial | 48 | 54.16[3] |
Experimental Protocols
MTT Assay for Determining Cell Viability
This protocol provides a detailed methodology for assessing the cytotoxicity of 6-TG, the precursor to 6-MTG, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
6-Thioguanine (6-TG)
-
Cell-culture grade Dimethyl Sulfoxide (DMSO)
-
The cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells in complete culture medium to the optimal seeding density (to be determined for each cell line, typically 2,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of the 6-TG stock solution in complete culture medium to achieve the desired final concentrations. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest 6-TG concentration) and a no-treatment control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-TG or controls. d. Incubate the plate for the desired exposure time (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Gently pipette up and down or place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the 6-TG concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: Metabolic activation and cytotoxic pathway of 6-Thioguanine.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. Cytotoxic mechanism of 6-thioguanine: hMutSalpha, the human mismatch binding heterodimer, binds to DNA containing Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in 6-Methylthioguanine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 6-Methylthioguanine (6-MTG) and its parent compound, 6-thioguanine (6-TG). Given that 6-MTG is a direct metabolite of 6-TG, the experimental behavior and challenges are often interconnected.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-Thioguanine and this compound?
A1: 6-Thioguanine (6-TG) is a purine analog that, after intracellular conversion to 6-thioguanine nucleotides (TGNs), is incorporated into DNA and RNA.[1] This incorporation disrupts normal cellular functions, inhibits DNA and RNA synthesis, and induces cell cycle arrest and apoptosis.[2][3] The cytotoxicity of 6-TG is often dependent on a functional mismatch repair (MMR) system, which recognizes the incorporated thiopurine as a DNA lesion, triggering a futile repair cycle that leads to cell death.[4] this compound (6-MTG) is formed from 6-TG by the enzyme thiopurine S-methyltransferase (TPMT).[5] While this methylation is largely considered an inactivation or detoxification pathway, Sthis compound (a form of 6-MTG) can be incorporated into DNA and is mutagenic, leading to G→A transition mutations.[6][7] Sthis compound may also contribute to cytotoxicity by inhibiting transcription.[8]
Q2: Why do different cell lines show varying sensitivity to 6-Thioguanine?
A2: Cell line-specific sensitivity to 6-TG is a common observation and can be attributed to several factors:
-
Mismatch Repair (MMR) Status: Cells deficient in MMR are often resistant to 6-TG because they fail to recognize the incorporated thioguanine as a DNA lesion, thus bypassing the primary mechanism of cytotoxicity.[4]
-
Thiopurine S-methyltransferase (TPMT) Activity: High TPMT activity can lead to increased conversion of 6-TG to the less cytotoxic 6-MTG, thereby reducing the intracellular concentration of active TGNs.[9]
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT) Activity: HPRT is crucial for the initial activation of 6-TG to its nucleotide form. Low or absent HPRT activity results in drug resistance.[3]
-
O6-methylguanine-DNA methyltransferase (MGMT) Expression: High levels of the DNA repair enzyme MGMT have been associated with resistance to 6-TG in some cancer cells, as it can repair DNA damage induced by methylated thiopurines.[4]
Q3: How should I prepare and store this compound and 6-Thioguanine solutions?
A3: 6-Thioguanine is soluble in dilute alkali solutions (e.g., 1M NaOH) but has low solubility in water and ethanol.[7] For cell culture experiments, it can be dissolved in DMSO to prepare a stock solution.[10] Stock solutions of 6-TG can be stored at 2-8°C for at least one week.[7] For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Thiopurine metabolites in processed red blood cell samples are stable at -70°C for up to 6 months, but significant degradation of 6-TGN can occur at -20°C over time.[11] Always protect solutions from light.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no cytotoxic effect observed | Cell line resistance: The chosen cell line may have high TPMT activity, deficient MMR, or low HPRT activity.[3][4][9] | - Verify the MMR, TPMT, and HPRT status of your cell line. - Perform a dose-response curve over a wide range of concentrations to determine the IC50. - Consider using a different, more sensitive cell line as a positive control. |
| Drug instability: 6-TG or 6-MTG may have degraded in the stock solution or culture medium. | - Prepare fresh stock solutions and dilutions for each experiment.[12] - Minimize exposure of solutions to light.[12] - For long-term experiments, consider replenishing the drug-containing medium. | |
| Incorrect dosage: The concentration used may be too low to elicit a response. | - Consult the literature for effective concentration ranges in your specific cell line or a similar one. - Perform a dose-response experiment to determine the optimal concentration. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting to prevent settling. - Check for and minimize edge effects in multi-well plates. |
| Compound precipitation: The compound may not be fully dissolved in the culture medium. | - Visually inspect the medium for any precipitate after adding the compound. - Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic (typically ≤0.5%).[1] | |
| Unexpectedly high cytotoxicity | Compound purity: Impurities in the compound lot may be more cytotoxic. | - Verify the purity of your 6-MTG or 6-TG. - If possible, test a lot from a different supplier. |
| Solvent toxicity: The solvent used to dissolve the compound may be toxic to the cells at the final concentration. | - Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[1] | |
| Difficulty in detecting apoptosis | Incorrect time point: 6-TG induces delayed cytotoxicity, and apoptosis may not be detectable at early time points.[4] | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal window for apoptosis detection.[4] |
| Sub-optimal drug concentration: The concentration used may be too low to induce significant apoptosis. | - Use a concentration at or above the IC50 for your cell line, as determined by a cell viability assay.[4] | |
| Apoptosis assay issues: Problems with the assay itself can lead to false negatives. | - Include a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.[4] - Ensure all assay reagents are fresh and properly prepared. |
Quantitative Data Summary
Table 1: IC50 Values of 6-Thioguanine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 5.481 | 48 |
| Jurkat (MTAP-deficient) | T-cell ALL | ~65 (EC50) | Not specified |
| A549 (MTAP-deficient) | Lung Cancer | 64.3 (EC50) | Not specified |
Data sourced from multiple studies for illustrative purposes.[2][13]
Table 2: Therapeutic Monitoring of 6-Thioguanine Nucleotides (6-TGN)
| Parameter | Therapeutic Range (pmol/8x10⁸ RBC) |
| 6-TGN | 235 - 450 |
This range is used in clinical practice to optimize thiopurine therapy and minimize toxicity.[14]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines a method for determining cell viability after treatment with 6-MTG or 6-TG using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-MTG or 6-TG in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from medium-only wells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of 6-MTG or 6-TG for the determined optimal time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[15]
Protocol 3: Quantification of Thiopurine Metabolites by LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular thiopurine metabolites.
-
Sample Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs using a hypotonic buffer.
-
Precipitate proteins with perchloric acid.
-
Hydrolyze the thioguanine nucleotides to their base form (6-thioguanine) by heating.[16]
-
-
Internal Standard Spiking: Add a known concentration of an isotope-labeled internal standard (e.g., deuterated 6-TG) to the sample for accurate quantification.[16]
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of a suitable mobile phase (e.g., acetonitrile/water with formic acid).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for 6-thioguanine and the internal standard.[16]
-
Visualizations
Caption: Simplified metabolic pathway of thiopurines.
Caption: General experimental workflow for assessing 6-MTG effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 6-thioguanine and Sthis compound on transcription in vitro and in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. benchchem.com [benchchem.com]
- 13. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to LC-MS/MS Methods for the Quantification of 6-Thioguanine and 6-Methylmercaptopurine
This guide provides a comparative analysis of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of 6-thioguanine (as 6-thioguanine nucleotides, 6-TGN) and 6-methylmercaptopurine (6-MMP) in biological matrices, primarily erythrocytes (red blood cells). The accurate measurement of these metabolites is essential for therapeutic drug monitoring in patients undergoing thiopurine therapy for conditions like acute lymphoblastic leukemia and inflammatory bowel disease.[1]
Data Presentation: Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods, offering a clear comparison of their key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods for 6-Thioguanine (6-TG) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Bisoprolol[2][3] | Isotope-labeled 6-TG[4] | Not Specified[5] |
| Linearity Range | 9.9 – 1979 ng/mL[2][3] | Up to 10,000 pmol/0.2 mL[4] | 0.2 - 7.5 µmol/L[5] |
| Lower Limit of Quantification (LLOQ) | 9.9 ng/mL[3] | 30 pmol/0.2 mL[4] | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC)[5] |
| Intra-assay Precision (%CV) | 3.05 – 14.79%[2] | <7.5%[4] | <3.0% (Total Imprecision)[5] |
| Inter-assay Precision (%CV) | 3.39 – 9.82%[2] | <7.5%[4] | Not Specified |
| Within-run Accuracy (%Difference) | -7.72 – 9.55%[2] | Not Specified | Not Specified |
| Between-run Accuracy (%Difference) | -10.25 – -3.28%[2] | Not Specified | Not Specified |
| Matrix | Erythrocytes[2][3] | Whole Blood[4] | Red Blood Cells (RBCs)[5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for 6-Methylmercaptopurine (6-MMP) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Bisoprolol[2][3] | Isotope-labeled 6-MMP-d3[4] | Not Specified[5] |
| Linearity Range | 10 – 2000 ng/mL[2][3] | Up to 10,000 pmol/0.2 mL[4] | 4 - 150 µmol/L[5] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[3] | 30 pmol/0.2 mL[4] | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC)[5] |
| Intra-assay Precision (%CV) | 3.82 – 7.45%[2] | <7.5%[4] | <3.0% (Total Imprecision)[5] |
| Inter-assay Precision (%CV) | 2.41 – 5.70%[2] | <7.5%[4] | Not Specified |
| Within-run Accuracy (%Difference) | -8.40 – 6.29%[2] | Not Specified | Not Specified |
| Between-run Accuracy (%Difference) | -11.15 – 5.59%[2] | Not Specified | Not Specified |
| Matrix | Erythrocytes[2][3] | Whole Blood[4] | Red Blood Cells (RBCs)[5] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols represent a generalized workflow, and specific parameters may be adapted based on the laboratory and instrumentation.
Method 1: Based on Louisa et al. (2019) [2][3]
-
Sample Preparation:
-
Erythrocyte Lysis: Red blood cells are lysed to release the intracellular metabolites.
-
Protein Precipitation: Extraction is performed using NH4OH in acetonitrile to precipitate proteins.[2][3][6]
-
Internal Standard Spiking: Bisoprolol is added as the internal standard.[2][3][6]
-
Centrifugation: The sample is centrifuged to separate the protein pellet from the supernatant containing the analytes.
-
Supernatant Transfer: The supernatant is transferred for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
Method 2: Based on Hawwa et al. (2008) [4]
-
Sample Preparation:
-
Whole Blood Sample: A small volume (25 µL) of EDTA-anticoagulated whole blood is used.[4]
-
Internal Standard Spiking: Isotope-labeled internal standards (6-TG-13C2,15N and 6-MMP-d3) are added.[4]
-
Hydrolysis and Extraction: The analytes are hydrolyzed and extracted from the whole blood.[4]
-
Hemoglobin Standardization: The hemoglobin concentration is measured, and results are standardized to 120 g/L of hemoglobin.[4]
-
-
LC-MS/MS Conditions:
Method 3: Based on Dervieux et al. (2002) and others [5]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
The specific LC column and mobile phase composition are not detailed in the abstract but would typically involve a C18 column and a gradient elution with acidified water and an organic solvent like acetonitrile or methanol.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for 6-TG and 6-MMP analysis and the metabolic pathway of thiopurine drugs.
Caption: Generalized experimental workflow for LC-MS/MS analysis of 6-TG and 6-MMP.
Caption: Simplified metabolic pathway of thiopurine drugs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
Cross-Validation of HPLC and LC-MS/MS for the Quantification of 6-Methylthioguanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 6-methylthioguanine (6-MTG), a key metabolite of thiopurine drugs, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides a comprehensive cross-validation and comparison of two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols and presents a comparative analysis of the performance data for both methods, based on published literature. This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparative Performance Data
The following tables summarize the quantitative performance characteristics of HPLC and LC-MS/MS methods for the analysis of this compound and its related thiopurine metabolites. Data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of HPLC and LC-MS/MS Method Performance Characteristics
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Linearity Range | 25 - 250 ng/mL (for 6-TGN)[1] | 9.9 - 1979 ng/mL (for 6-TGN)[2] |
| Lower Limit of Quantification (LLOQ) | ~50 pmol/8 x 10⁸ RBC (as 6-TG)[3] | 9.9 ng/mL (for 6-TGN)[2] |
| Accuracy (% Difference) | Within 15% of nominal values[1] | -10.25% to 9.55%[4] |
| Precision (% CV) | Inter-assay CV of 6.7%[5] | Within-run: 3.05–14.79%; Between-run: 3.39–9.82%[4] |
| Recovery | Mean recovery of 73.1% for 6-TGN derivatives[6] | Not explicitly stated in all reviewed sources |
| Specificity/Selectivity | Prone to interferences, may require specific extraction procedures[1] | High, based on mass-to-charge ratio transitions, minimizing interferences[2] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and for understanding the nuances of each technique.
HPLC Method with UV/Fluorescence Detection
This method is a robust and widely used technique for the quantification of thiopurine metabolites.
Sample Preparation:
-
Erythrocytes are isolated from whole blood samples.
-
Deproteinization is carried out using perchloric acid in the presence of dithiothreitol (DTT) to prevent the binding of thiopurines to denatured proteins.[1][6]
-
The sample is then subjected to acid hydrolysis by heating to convert thiopurine nucleotides to their respective bases, including 6-thioguanine (a precursor for 6-MTG in some analytical approaches).[6][7]
-
After cooling, the supernatant is collected for HPLC analysis.[7]
Chromatographic Conditions:
-
Column: Purospher RP18-e or similar reversed-phase C18 column.[6][7]
-
Mobile Phase: A mixture of a dihydrogenophosphate buffer and methanol is commonly used as the eluent.[6]
-
Detection: Fluorescence detection is utilized with an excitation wavelength of 315 nm and an emission wavelength of 390 nm for this compound.[5] Alternatively, UV detection can be employed at specific wavelengths for different metabolites (e.g., 342 nm for 6-TG).[7]
LC-MS/MS Method
LC-MS/MS offers enhanced sensitivity and selectivity, making it a powerful tool for bioanalysis.
Sample Preparation:
-
Similar to the HPLC method, erythrocytes are isolated and lysed.
-
Extraction of the analytes is often performed using a protein precipitation step with an organic solvent like acetonitrile containing ammonium hydroxide.[2]
-
An internal standard, such as bisoprolol, is added to the sample.[2]
-
The supernatant is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column with a small particle size (e.g., 1.8 µm) is typically used for rapid and efficient separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid, is common.[2]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8] Specific ion transitions for this compound (e.g., m/z 167.1 > 152.06) and the internal standard are monitored for quantification.[2]
Method Comparison and Discussion
Both HPLC and LC-MS/MS are viable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the study.
HPLC with UV/Fluorescence Detection is a cost-effective and reliable method suitable for routine therapeutic drug monitoring.[5] It is a well-established technique with good reproducibility. However, it may lack the sensitivity required for detecting very low concentrations of metabolites and can be susceptible to interferences from the biological matrix, potentially requiring more rigorous sample clean-up procedures.[1]
LC-MS/MS provides superior sensitivity and selectivity.[9] The use of mass spectrometric detection significantly reduces the likelihood of interferences, leading to more accurate and reliable results, especially at low concentrations.[3] This makes it the preferred method for pharmacokinetic studies where low analyte levels are expected. The main drawbacks of LC-MS/MS are the higher initial instrument cost and the complexity of method development and maintenance.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or LC-MS/MS, highlighting the key stages from sample collection to data analysis.
Caption: General workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Thiopurine S-methyltransferase activity in human erythrocytes: a new HPLC method using 6-thioguanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS assay for the simultaneous determination of methotrexate, 6-mercaptopurine and its active metabolite 6-thioguanine in plasma of children with acute lymphoblastic leukemia: Correlation with genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of 6-Methylthioguanine and Other Thiopurine Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of thiopurine metabolism is critical for optimizing therapeutic strategies and mitigating adverse effects. This guide provides a detailed comparative analysis of 6-methylthioguanine (6-MTG) and other key thiopurine metabolites, supported by experimental data and detailed methodologies.
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are foundational in the treatment of hematological malignancies and autoimmune disorders. Their clinical utility is dictated by a complex intracellular metabolic cascade that produces both therapeutically active and potentially toxic metabolites. This guide focuses on a comparative analysis of these metabolites, with a particular emphasis on this compound, to provide a comprehensive resource for the scientific community.
Thiopurine Metabolism: A Balancing Act of Efficacy and Toxicity
The therapeutic efficacy of thiopurines is primarily attributed to the formation of 6-thioguanine nucleotides (6-TGNs). These active metabolites exert their cytotoxic and immunosuppressive effects through incorporation into DNA and RNA, leading to cell cycle arrest and apoptosis. However, the metabolic pathway is not linear. A key enzyme, thiopurine S-methyltransferase (TPMT), methylates thiopurine substrates, leading to the formation of metabolites such as 6-methylmercaptopurine (6-MMP) and this compound (6-MTG). While this methylation was initially considered a detoxification pathway, these methylated metabolites are now understood to have their own distinct biological activities and toxicities.
For instance, high levels of 6-methylmercaptopurine ribonucleotides (6-MMPRs), derived from 6-MMP, have been associated with hepatotoxicity. Conversely, 6-MTG, formed from the methylation of 6-TG, has been shown to possess significant mutagenic potential.
Comparative Cytotoxicity of Thiopurine Metabolites
The cytotoxic potency of thiopurine metabolites is a key determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes. The following table summarizes IC50 values for 6-mercaptopurine and 6-thioguanine in various cancer cell lines. In vitro studies consistently demonstrate that 6-thioguanine is a more potent cytotoxic agent than 6-mercaptopurine.[1] This increased potency is reflected in its lower cytotoxicity threshold and the shorter duration of exposure required to induce cell death.[1]
| Compound | Cell Line | IC50 Value (µM) |
| 6-Mercaptopurine | Human Leukemic Cells | ≥206[1] |
| HepG2 (Liver Cancer) | 32.25 | |
| MCF-7 (Breast Cancer) | >100 | |
| 6-Thioguanine | Human Leukemic Cells | 20[1] |
| HeLa (Cervical Cancer) | 28.79 | |
| MCF-7 (Breast Cancer) | 5.481 | |
| RAW 264.7 (Macrophages) | 10.73[1] |
Mutagenic Potential: A Closer Look at this compound
A significant concern with long-term thiopurine therapy is the potential for carcinogenicity. This has been linked to the mutagenic properties of certain metabolites. Experimental evidence indicates that S⁶-methylthioguanine (S⁶mG), a form of 6-MTG, is a potent mutagen.
| Metabolite | Mutagenicity (G→A transition frequency) |
| 6-Thioguanine (6-TG) | ~8-10% |
| S⁶-Methylthioguanine (S⁶mG) | ~39-94% |
Clinical Efficacy and Adverse Event Profiles
The clinical application of thiopurines requires a careful balance between achieving therapeutic efficacy and managing adverse events. The following table provides a comparative overview of the clinical use and associated side effects of azathioprine, 6-mercaptopurine, and 6-thioguanine, primarily in the context of inflammatory bowel disease (IBD). While azathioprine and 6-mercaptopurine are widely used, 6-thioguanine is often considered for patients intolerant to the other two.[2]
| Feature | Azathioprine (AZA) | 6-Mercaptopurine (6-MP) | 6-Thioguanine (6-TG) |
| Primary Indication in IBD | Induction and maintenance of remission | Induction and maintenance of remission | Patients intolerant to AZA or 6-MP[2] |
| Common Adverse Events | Nausea, vomiting, bone marrow suppression, pancreatitis, hepatotoxicity[3][4] | Nausea, vomiting, bone marrow suppression, pancreatitis, hepatotoxicity[4][5] | Generally better tolerated in intolerant patients, but can cause malaise, fever, and erythema nodosum.[6] Long-term use has been associated with nodular regenerative hyperplasia of the liver. |
| Therapeutic Monitoring | Measurement of 6-TGN and 6-MMP levels is recommended to optimize dosing and minimize toxicity. | Measurement of 6-TGN and 6-MMP levels is recommended. | Monitoring of 6-TGN levels is important due to a more direct conversion from the parent drug.[6] |
Experimental Protocols
Accurate quantification of thiopurine metabolites is essential for both research and clinical monitoring. The following sections provide detailed methodologies for the analysis of these compounds in red blood cells (RBCs), the primary matrix for therapeutic drug monitoring.
Experimental Workflow for Thiopurine Metabolite Analysis
Detailed Protocol for HPLC Analysis of Thiopurine Metabolites in Red Blood Cells
This protocol is a generalized procedure for the quantification of 6-thioguanine (as a measure of 6-TGNs) and 6-methylmercaptopurine in red blood cells.
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Isolate RBCs by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Wash the RBC pellet twice with cold 0.9% saline solution.
-
Lyse a known volume of packed RBCs with a suitable lysis buffer containing dithiothreitol (DTT).
-
Precipitate proteins by adding a final concentration of 0.7 M perchloric acid.
-
Centrifuge at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
2. Hydrolysis:
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating the supernatant at 100°C for 45-60 minutes.
-
Cool the samples on ice.
3. HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at specific wavelengths for 6-thioguanine (e.g., 342 nm) and the hydrolysis product of 6-methylmercaptopurine.
-
Quantification: Calculate concentrations based on a standard curve prepared with known amounts of 6-thioguanine and a 6-methylmercaptopurine derivative.
Detailed Protocol for LC-MS/MS Analysis of Thiopurine Metabolites in Red Blood Cells
LC-MS/MS offers higher sensitivity and specificity for the quantification of thiopurine metabolites.
1. Sample Preparation and Hydrolysis:
-
Follow the same steps as for the HPLC protocol for sample preparation and hydrolysis.
-
The use of isotopically labeled internal standards (e.g., deuterated 6-TG and 6-MMP) added before protein precipitation is highly recommended for accurate quantification.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.
3. Data Analysis:
-
Quantify the concentrations of 6-TG and 6-MMP by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Conclusion
The metabolism of thiopurines is a complex interplay of activating and deactivating pathways, each contributing to the overall clinical outcome. While 6-TGNs are the primary mediators of therapeutic efficacy, the methylated metabolites, including this compound, possess distinct and significant biological activities, including mutagenicity and a potential role in toxicity. A thorough understanding of the comparative properties of these metabolites, supported by robust analytical methodologies, is paramount for the continued optimization of thiopurine therapy and the development of safer and more effective immunomodulatory and anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Thioguanine seems promising in azathioprine- or 6-mercaptopurine-intolerant inflammatory bowel disease patients: a short-term safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azathioprine therapy and adverse drug reactions in patients with inflammatory bowel disease: impact of thiopurine S-methyltransferase polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical predictors of thiopurine-related adverse events in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azathioprine or 6-mercaptopurine for inflammatory bowel disease: do risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Thioguanine in azathioprine and 6-mercaptopurine intolerant patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolic Profiling of 6-Methylthioguanine versus 6-Mercaptopurine: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic fate of thiopurine drugs is paramount for optimizing therapeutic efficacy and mitigating toxicity. This guide provides a detailed comparison of the metabolic profiles of 6-methylthioguanine (6-MTG) and 6-mercaptopurine (6-MP), supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
6-mercaptopurine (6-MP) is a cornerstone prodrug in the treatment of various cancers and autoimmune diseases. Its therapeutic effects are mediated through a complex intracellular metabolism that yields active cytotoxic metabolites, primarily the 6-thioguanine nucleotides (6-TGNs). A key competing pathway involves the methylation of 6-MP and its downstream metabolites, leading to the formation of compounds such as 6-methylmercaptopurine (6-MMP) and this compound (6-MTG). While 6-MP's metabolism is extensively studied, the distinct metabolic profile of 6-MTG, a direct metabolite of 6-thioguanine (6-TG), warrants a focused comparison to fully elucidate the roles of these methylated species in both therapeutic activity and adverse effects.
Comparative Metabolic Pathways
The metabolic journey of 6-MP is a multifaceted process involving several key enzymes that dictate the balance between anabolic activation and catabolic inactivation. In contrast, 6-MTG's metabolic pathway is more direct, stemming from the methylation of 6-TG.
6-Mercaptopurine (6-MP) Metabolism
The metabolism of 6-MP proceeds along three major competing routes:
-
Anabolism to 6-Thioguanine Nucleotides (6-TGNs): This is the primary activation pathway. Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (6-TIMP). Through a series of enzymatic steps involving inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS), 6-TIMP is converted to 6-thioguanosine monophosphate (6-TGMP), which is subsequently phosphorylated to the active diphosphate (6-TGDP) and triphosphate (6-TGTP) forms. These 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity.[1][2]
-
S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the methylation of 6-MP to 6-methylmercaptopurine (6-MMP). 6-TIMP can also be methylated by TPMT to form 6-methylthioinosine monophosphate (meTIMP). High levels of 6-MMP have been associated with hepatotoxicity.[3][4]
-
Oxidation by Xanthine Oxidase (XO): XO converts 6-MP to the inactive metabolite 6-thiouric acid, which is then excreted in the urine.[5]
This compound (6-MTG) Metabolism
6-MTG is formed from 6-thioguanine (6-TG), a downstream metabolite of 6-MP, through the action of TPMT.[6] The further metabolic fate of 6-MTG is less extensively characterized than that of 6-MP. However, it is understood that methylation of 6-TG to 6-MTG is generally considered a deactivation step, reducing the pool of 6-TG available for conversion to active 6-TGNs.[7] Some studies suggest that 6-MTG can be incorporated into DNA, where it may exert mutagenic effects.[6]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the metabolic and cytotoxic profiles of 6-MP and its metabolites.
Table 1: Key Enzymes and Metabolites
| Feature | 6-Mercaptopurine (6-MP) | This compound (6-MTG) |
| Primary Metabolic Enzymes | HPRT, TPMT, XO, IMPDH, GMPS[2][6] | TPMT (for formation from 6-TG)[6] |
| Primary Active Metabolites | 6-Thioguanine Nucleotides (6-TGNs)[1] | Potentially incorporated into DNA[6] |
| Primary Methylated Metabolites | 6-Methylmercaptopurine (6-MMP), Methylthioinosine Monophosphate (meTIMP)[3][7] | - |
| Primary Inactive Metabolite | 6-Thiouric Acid[5] | - |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value |
| 6-Mercaptopurine | CCRF-CEM (T-cell ALL) | 1.50 ± 0.23 µM (in MOCK cells)[5] |
| 6-Mercaptopurine | CCRF-CEM (T-cell ALL) | 0.52 ± 0.20 µM (in TPMT+ cells)[5] |
| 6-Thioguanine | CCRF-CEM (T-cell ALL) | 0.55 ± 0.19 µM (in MOCK cells)[5] |
| 6-Thioguanine | CCRF-CEM (T-cell ALL) | 1.10 ± 0.12 µM (in TPMT+ cells)[5] |
| 6-Thioguanine | Leukemic cells (ALL) | 20 µM (median)[8] |
| 6-Mercaptopurine | Leukemic cells (ALL) | ≥206 µM (median)[8] |
Table 3: Clinical Metabolite Concentrations and Associated Toxicities
| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxicity Threshold (pmol/8x10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGNs) | 235 - 450[9][10] | > 450[9][10] | Myelosuppression[9][10] |
| 6-Methylmercaptopurine (6-MMP) | Not established | > 5700[9][10] | Hepatotoxicity[9][10] |
Experimental Protocols
Quantification of Thiopurine Metabolites in Red Blood Cells by LC-MS/MS
This protocol provides a general framework for the analysis of thiopurine metabolites.
1. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBC pellet with a saline solution.
-
Lyse the RBCs with deionized water.
-
Add an internal standard (e.g., deuterated 6-MTG or 6-MMP).
-
Precipitate proteins using an acid like perchloric acid.
-
Hydrolyze the thiopurine nucleotides to their respective bases by heating in an acidic solution.[9]
-
Centrifuge to remove precipitated proteins and collect the supernatant.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a suitable gradient elution.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.[9]
3. Data Analysis:
-
Quantify the concentrations of the metabolites based on the peak area ratios of the analytes to their internal standards against a calibration curve.[9]
Signaling Pathways and Experimental Workflows
Metabolic Pathways of 6-MP and 6-MTG
References
- 1. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. Differing contribution of thiopurine methyltransferase to mercaptopurine versus thioguanine effects in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-Methylthioguanine as a Biomarker for Therapeutic Drug Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring (TDM) of thiopurine drugs, such as azathioprine and 6-mercaptopurine, is a critical tool for optimizing treatment in patients with inflammatory bowel disease (IBD) and other autoimmune conditions. TDM aims to maximize therapeutic efficacy while minimizing the risk of adverse drug reactions by maintaining drug metabolite concentrations within a target range. The established biomarkers for thiopurine TDM are 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP). This guide provides a comparative overview of these biomarkers and explores the potential of 6-methylthioguanine (6-MTG) as an emerging biomarker in this field.
Established Biomarkers: 6-TGN and 6-MMP
The clinical utility of monitoring 6-TGN and 6-MMP levels in patients on thiopurine therapy is well-documented. 6-TGNs are the active metabolites responsible for the immunosuppressive effects of thiopurines, while elevated levels of 6-MMP are associated with an increased risk of hepatotoxicity.
A poor correlation has been observed between the prescribed thiopurine dose and the resulting 6-TGN concentrations, underscoring the importance of TDM for individualized dose optimization.[1] Monitoring these metabolite levels helps clinicians to identify non-compliance, underdosing, or preferential metabolism of 6-mercaptopurine to 6-MMP.[1]
The therapeutic ranges for 6-TGN and 6-MMP have been established to guide clinical decision-making. Levels of 6-TGN between 235 and 450 pmol/8 x 10⁸ red blood cells (RBC) are generally associated with therapeutic efficacy in IBD.[1][2] Conversely, 6-MMP levels exceeding 5700 pmol/8 x 10⁸ RBC are linked to a higher risk of liver toxicity.[2]
This compound (6-MTG): An Emerging Biomarker?
This compound is a metabolite of 6-thioguanine, formed through the action of the enzyme thiopurine S-methyltransferase (TPMT). While its role in the thiopurine metabolic pathway is known, its validation as a standalone biomarker for routine therapeutic drug monitoring is still under investigation. Current literature and clinical practice guidelines do not yet recommend routine monitoring of 6-MTG for guiding thiopurine therapy. Further research is needed to establish a clear correlation between 6-MTG levels and clinical outcomes, and to define its therapeutic and toxic ranges.
Comparative Data of Thiopurine Metabolites
The following table summarizes the key characteristics of the thiopurine metabolites used in therapeutic drug monitoring.
| Biomarker | Role | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Threshold (pmol/8 x 10⁸ RBC) | Correlation with Clinical Outcome |
| 6-Thioguanine Nucleotides (6-TGN) | Active metabolite, immunosuppressive effect | 235 - 450[1][2] | > 450 (associated with myelotoxicity) | Higher levels are associated with clinical remission in IBD.[3] |
| 6-Methylmercaptopurine (6-MMP) | Metabolite associated with toxicity | < 5700[2] | > 5700 (associated with hepatotoxicity)[2] | Elevated levels are a marker for an increased risk of liver injury. |
| This compound (6-MTG) | Metabolite of 6-thioguanine | Not established | Not established | Under investigation; more clinical data are needed to validate its utility. |
Thiopurine Metabolic Pathway
The metabolism of thiopurine drugs is complex, involving several enzymatic pathways that lead to the formation of active and inactive metabolites. The simplified metabolic pathway below illustrates the key steps and the position of 6-MTG.
Caption: Simplified overview of the thiopurine metabolic pathway.
Experimental Protocols
The quantification of thiopurine metabolites is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general workflow for the analysis of thiopurine metabolites in whole blood.
Sample Preparation Workflow
References
- 1. Thiopurine methyltransferase and 6-thioguanine nucleotide measurement: early experience of use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of long-term thiopurine therapy among adults with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Validation of 6-Methylthioguanine Mutagenicity Assays
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of compounds is a critical aspect of safety assessment. 6-Methylthioguanine (6-MTG), a metabolite of the thiopurine class of drugs, has demonstrated mutagenic properties. This guide provides a comparative overview of the assays used to evaluate the mutagenicity of 6-MTG, focusing on their validation, reproducibility, and underlying methodologies.
Introduction to this compound Mutagenicity
Thiopurine drugs, such as 6-mercaptopurine and azathioprine, are widely used as anticancer and immunosuppressive agents.[1][2] These compounds are metabolized to 6-thioguanine (6-TG), which can be incorporated into DNA.[3] Subsequent methylation of the incorporated 6-TG leads to the formation of Sthis compound (6-MTG).[1][4] Both 6-TG and 6-MTG have been shown to be mutagenic, primarily inducing G→A transition mutations.[1][2][5] The presence of 6-MTG in DNA can lead to mispairing with thymine during replication, triggering the mismatch repair system and, if unresolved, leading to permanent mutations.[1][4]
Given the established mutagenic potential of 6-MTG, robust and reliable assays are essential for its detection and characterization. This guide focuses on the established in vitro mammalian cell gene mutation tests that are suitable for assessing the mutagenicity of 6-MTG and similar compounds.
Comparative Analysis of Mutagenicity Assays
While there is no single, standardized assay specifically named the "this compound mutagenicity assay," the mutagenic activity of 6-MTG is typically evaluated using well-validated mammalian cell gene mutation assays. The most relevant of these are the Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay and the Mouse Lymphoma Assay (MLA). The bacterial reverse mutation test, or Ames test, is another cornerstone of mutagenicity testing, though its applicability to certain mammalian-specific mutagens can be limited.
The following tables provide a quantitative and qualitative comparison of these key assays.
Table 1: Performance Characteristics of Key In Vitro Mutagenicity Assays
| Feature | HPRT Assay | Mouse Lymphoma Assay (MLA) | Ames Test |
| Principle | Forward mutation at the HPRT gene locus | Forward mutation at the thymidine kinase (TK) gene locus | Reverse mutation in amino acid-auxotrophic bacterial strains |
| Endpoint | Resistance to 6-thioguanine (6-TG) | Resistance to trifluorothymidine (TFT) | Reversion to prototrophy (ability to synthesize an essential amino acid) |
| Types of Mutations Detected | Point mutations, small deletions/insertions | Point mutations, small and large deletions, chromosomal aberrations | Base pair substitutions, frameshift mutations |
| Metabolic Activation | Requires exogenous S9 fraction | Requires exogenous S9 fraction | Requires exogenous S9 fraction |
| OECD Guideline | OECD 476[6][7] | OECD 490[8][9] | OECD 471 |
| Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | Moderate | Low |
| Relevance to 6-MTG | High (uses 6-TG as a selective agent) | High (detects a broad spectrum of mutations) | Moderate (may not detect all mammalian-specific mutagens) |
Table 2: Validation and Reproducibility of In Vitro Mutagenicity Assays
| Assay | Validation Status | Key Validation Parameters | Inter-laboratory Reproducibility |
| HPRT Assay | Well-validated and widely accepted for regulatory submissions. | High specificity for gene mutations.[10] | Good, with standardized protocols. |
| Mouse Lymphoma Assay (MLA) | Extensively validated and a core component of genotoxicity testing batteries.[11] | High sensitivity to a broad range of mutagens, including clastogens.[12][13] | Good, with established protocols for both agar and microwell methods.[14] |
| Ames Test | The most widely used and validated mutagenicity assay.[15] | High predictivity for many carcinogens.[16] | Very good, with decades of historical data. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of mutagenicity assays. The following sections outline the methodologies for the HPRT, MLA, and Ames tests, based on established guidelines.
HPRT Gene Mutation Assay Protocol
The HPRT assay is based on the principle that cells with a functional HPRT enzyme are sensitive to the cytotoxic effects of 6-thioguanine, while cells with a mutated, non-functional HPRT gene are resistant.[17]
-
Cell Culture: Chinese Hamster Ovary (CHO) or V79 cells are commonly used.[7][17] Cells are maintained in logarithmic growth phase.
-
Treatment: Cells are exposed to various concentrations of the test substance (e.g., 6-MTG) with and without an exogenous metabolic activation system (S9 fraction) for a defined period (typically 3-6 hours).[10][17]
-
Phenotypic Expression: After treatment, cells are washed and cultured in a non-selective medium for a period (typically 7-9 days) to allow for the expression of any induced mutations.[7]
-
Mutant Selection: A known number of cells are plated in a medium containing 6-thioguanine. Parallel cultures are plated in a non-selective medium to determine cloning efficiency.
-
Colony Counting: After an incubation period of 10-12 days, colonies are fixed, stained, and counted.
-
Data Analysis: The mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells (determined from the cloning efficiency plates).
Mouse Lymphoma Assay (MLA) Protocol
The MLA detects forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.[12][13]
-
Cell Culture: L5178Y TK+/- cells are maintained in suspension culture.
-
Treatment: Logarithmically growing cells are treated with the test substance with and without S9 metabolic activation for 3-4 hours.[14]
-
Phenotypic Expression: After exposure, cells are washed and cultured for a period to allow for the expression of TK mutations.
-
Mutant Selection: Cells are plated in a medium containing trifluorothymidine (TFT). Viable cell counts are determined by plating in a non-selective medium. This can be done in soft agar or in 96-well microtiter plates.[13][14]
-
Colony Counting and Sizing: After incubation, colonies are counted. In the MLA, colonies are often sized as large or small, which can provide information about the type of mutation (gene mutation vs. chromosomal damage).[13]
-
Data Analysis: The mutant frequency is calculated as the number of mutant colonies per 10^6 viable cells.
Ames Test Protocol
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[15][16]
-
Bacterial Strains: Multiple strains are used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[15]
-
Metabolic Activation: The test is performed with and without an S9 fraction to detect mutagens that require metabolic activation.[15]
-
Exposure: The bacterial tester strain, the test compound, and the S9 mix (if used) are combined in molten top agar containing a trace amount of histidine.
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[18]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[16]
Visualizing Key Processes and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the mutagenic pathway of 6-MTG, a typical experimental workflow, and a logical comparison of the assays.
Caption: Signaling pathway of this compound induced mutagenicity.
Caption: Experimental workflow for a mammalian cell mutagenicity assay.
References
- 1. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Thioguanine and S⁶-methylthioguanine are mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). - IVAMI [ivami.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 11. The Mouse Lymphoma Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. The mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. jrfglobal.com [jrfglobal.com]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Comparative Guide to the Detection Sensitivity of 6-Methylthioguanine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the detection sensitivity of various analytical methods for 6-Methylthioguanine (6-MTG) and its closely related thiopurine metabolites, such as 6-methylmercaptopurine (6-MMP) and 6-thioguanine (6-TG). The data and methodologies presented are collated from peer-reviewed scientific literature to support researchers in selecting the most appropriate assay for their specific needs, particularly in the context of therapeutic drug monitoring and pharmacological research.
Overview of this compound and its Significance
This compound is a key metabolite of the thiopurine drugs 6-mercaptopurine (6-MP) and azathioprine, which are widely used in the treatment of acute lymphoblastic leukemia, inflammatory bowel disease, and autoimmune disorders. The therapeutic and toxic effects of these drugs are closely linked to the intracellular concentrations of their metabolites. Therefore, sensitive and accurate measurement of 6-MTG and other thiopurine metabolites is crucial for optimizing drug dosage, minimizing toxicity, and enhancing therapeutic efficacy.
Comparison of Detection Sensitivities
The following table summarizes the quantitative performance of commonly employed assays for the detection of 6-MTG and related thiopurine metabolites. The primary methods include High-Performance Liquid Chromatography (HPLC) often coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While fluorescent probes represent an emerging area, commercially available ELISA kits for the direct detection of this compound were not prominently found in the surveyed literature, with available kits targeting the metabolizing enzyme, Thiopurine S-methyltransferase (TPMT).
| Assay Type | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-UV | 6-TG, 6-MMP | 3 pmol/8 x 10⁸ cells (6-TG), 25 pmol/8 x 10⁸ cells (6-MMP) | 8 pmol/8 x 10⁸ cells (6-TG), 70 pmol/8 x 10⁸ cells (6-MMP) | Erythrocytes | [1][2] |
| HPLC with Fluorescence Detection | 6-MTG | Not explicitly stated, but described as "sensitive" | Not explicitly stated | Erythrocytes | [3] |
| LC-MS/MS | 6-TG, 6-MMP | Not explicitly stated | 50 pmol/8 x 10⁸ RBC (6-TG), 1,000 pmol/8 x 10⁸ RBC (6-MMP) | Red Blood Cells | [4] |
| LC-MS/MS | 6-TGN, 6-MMP | Not explicitly stated | 30 pmol/0.2 mL | Whole Blood | [5] |
| LC-MS/MS | S(6)mdG (a form of 6-MTG in DNA) | Not explicitly stated, but described as "sensitive" | Not explicitly stated | Genomic DNA | [6] |
| Fluorescent Nanoprobe | 6-TG | 1.57 µmol L⁻¹ | 2.5 µmol L⁻¹ | Human Serum | [7] |
| Fluorimetric Assay | 6-TG | 5 ng/ml | Not explicitly stated | Plasma | [8] |
Note: 6-TGN refers to 6-thioguanine nucleotides, which are hydrolyzed to 6-TG for measurement in many protocols. 6-MMP is a methylated metabolite of 6-mercaptopurine, and its detection is often performed alongside 6-TG/6-MTG. S(6)mdG is S(6)-methylthio-2'-deoxyguanosine, the form of 6-MTG incorporated into DNA.
Visualizing Methodological Workflows
The selection of an appropriate assay often depends on the specific research question, available instrumentation, and the required level of sensitivity and throughput. The following diagrams illustrate a generalized workflow for the common analytical techniques and a conceptual comparison of their detection sensitivities.
Caption: Generalized workflow for the analysis of this compound and related metabolites.
Caption: Relative detection sensitivity of different 6-MTG assay methodologies.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine monitoring of thiopurine metabolites in clinical samples.
a. Sample Preparation (from Erythrocytes) [1][2]
-
Isolate erythrocytes from whole blood by centrifugation.
-
Wash the erythrocyte pellet with a buffered saline solution.
-
Lyse the red blood cells using perchloric acid.
-
To measure 6-thioguanine nucleotides (6-TGN), hydrolyze the supernatant by heating at 100°C for 45-60 minutes to convert the nucleotides to the 6-thioguanine base.
-
Centrifuge to remove precipitated proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
The sample is then ready for HPLC analysis.
b. Chromatographic Conditions [1][2]
-
Column: C18 reversed-phase column (e.g., µBondapak C18).
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.01 M sodium acetate, pH 3.5) with a methanol gradient.
-
Detection: UV detection is commonly performed at wavelengths around 340 nm for 6-TG and 310 nm for 6-MTG.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of 6-TG and 6-MTG standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for the quantification of small molecules in complex biological matrices.
a. Sample Preparation [4]
-
Similar to the HPLC protocol, isolate and lyse erythrocytes.
-
Perform protein precipitation, often with acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected into the LC-MS/MS system or may undergo a further solid-phase extraction (SPE) cleanup step for enhanced sensitivity.
-
Liquid Chromatography: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 6-MTG and the internal standard are monitored for highly selective detection and quantification.
Fluorescent Probe-Based Assays
Fluorescent assays offer a potentially rapid and high-throughput method for detection, though they are less established for routine clinical use compared to chromatographic methods.
a. General Principle [7]
-
A fluorescent probe is designed to selectively interact with the target analyte (e.g., 6-thioguanine).
-
This interaction leads to a measurable change in the fluorescence properties of the probe, such as quenching or enhancement of the fluorescence signal.
-
The change in fluorescence intensity is proportional to the concentration of the analyte.
b. Example Protocol for a Fluorescent Nanoprobe [7]
-
Synthesize or obtain the fluorescent nanoprobes (e.g., Cu/Ag nanoclusters).
-
Mix the nanoprobe solution with the sample (e.g., human serum).
-
Incubate for a specified period to allow for the interaction between the nanoprobe and 6-TG.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Quantify the 6-TG concentration by comparing the fluorescence quenching effect to a standard curve.
Conclusion
The choice of an assay for this compound and its related metabolites is a critical decision that impacts the accuracy and reliability of research and clinical outcomes. LC-MS/MS stands out as the most sensitive and specific method, making it ideal for applications requiring the detection of very low concentrations of these metabolites. HPLC-UV offers a robust and cost-effective alternative for routine therapeutic drug monitoring, albeit with lower sensitivity. Fluorescent probe-based assays are a promising area of development, with the potential for rapid and high-throughput screening, although they are not yet widely adopted for clinical applications. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical requirements.
References
- 1. Human TPMT(Thiopurine S-methyltransferase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 4. mybiosource.com [mybiosource.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Human MMP (6-Plex) | Quansys Biosciences [quansysbio.com]
- 7. Lab Information Manual [apps.sbgh.mb.ca]
- 8. Assay of 6-thioguanine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Thioguanine Across Diverse Cancer Cell Lines: A Guide for Researchers
Authoritative Guide to the In Vitro Effects, Mechanism of Action, and Experimental Evaluation of the Anti-Neoplastic Agent 6-Thioguanine
This guide provides a comprehensive comparison of the effects of 6-Thioguanine (6-TG), a critical anti-leukemic agent, across various cancer cell lines. 6-Methylthioguanine (6-MTG) is a key metabolite formed after 6-TG is incorporated into DNA, playing a crucial role in its cytotoxic mechanism. Therefore, this guide focuses on the effects of the parent compound, 6-TG, to provide a thorough understanding of its therapeutic action. We present quantitative data on cell viability, detail the underlying molecular mechanisms and affected signaling pathways, and provide standardized protocols for experimental validation.
Mechanism of Action: From Prodrug to Cytotoxicity
6-Thioguanine is a prodrug that requires metabolic activation to exert its anti-cancer effects. Its primary mechanism involves incorporation into cellular DNA, which triggers a cascade of events leading to cell death.
-
Metabolic Activation : 6-TG is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into cytotoxic thioguanine nucleotides (TGNs).[1]
-
DNA Incorporation : These TGNs are incorporated into DNA as fraudulent bases during replication.[1]
-
Methylation : Once incorporated, the 6-TG within the DNA can be methylated by S-adenosylmethionine to form Sthis compound (S6mG).[2]
-
Mismatch Repair (MMR) Recognition : The S6mG lesion, particularly when mispaired with thymine during the next replication cycle, is recognized by the DNA mismatch repair (MMR) system.[2][3][4]
-
Futile Repair Cycles & Apoptosis : The MMR system's attempt to repair these lesions leads to futile repair cycles, causing persistent DNA single-strand breaks, a prolonged G2/M cell cycle arrest, and ultimately, apoptosis.[3]
Cell lines deficient in the MMR system are notably resistant to 6-TG, highlighting the critical role of this pathway in mediating its cytotoxicity.[1][5][6]
Figure 1. Mechanism of 6-Thioguanine induced cytotoxicity.
Data Presentation: Comparative Cytotoxicity of 6-Thioguanine
The sensitivity of cancer cell lines to 6-TG varies significantly, largely dependent on their genetic background, particularly the status of the DNA Mismatch Repair (MMR) system. MMR-proficient cells are generally sensitive, while MMR-deficient cells exhibit resistance. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-TG in various cancer cell lines.
| Cell Line | Cancer Type | MMR Status | IC50 (µM) | Key Findings & Reference |
| MCF-7 | Breast (Luminal A) | Proficient | 5.48 | 6-TG induces apoptosis and G2/M arrest.[7] |
| MDA-MB-231 | Breast (Triple-Negative) | Proficient | < 1.0 | Sensitive to 6-TG.[8] |
| HCC1937 | Breast (BRCA1-mutant) | Deficient (HR) | < 1.0 | Hypersensitive to 6-TG despite BRCA1 mutation.[8] |
| SUM1315MO2 | Breast (BRCA1-mutant) | Deficient (HR) | ~ 50.0 | Resistant to 6-TG.[8] |
| A549 | Lung Adenocarcinoma | Proficient | Dose-dependent | Significant reduction in proliferation observed from 1µM to 100µM.[9] |
| HCT116 | Colorectal Carcinoma | Deficient (hMLH1) | > 5.0 (Resistant) | MMR-deficient status confers resistance.[6][10] |
| HCT116+ch3 | Colorectal Carcinoma | Proficient (hMLH1 restored) | < 5.0 (Sensitive) | Restoration of MMR function restores sensitivity.[10][11] |
| DLD-1 | Colorectal Carcinoma | Deficient (hMSH6) | > 5.0 (Resistant) | MMR-deficient status confers resistance.[5][10] |
| DLD-1+ch2 | Colorectal Carcinoma | Proficient (hMSH6 restored) | < 5.0 (Sensitive) | Restoration of MMR function restores sensitivity.[5] |
| CCRF-CEM | Leukemia (ALL) | Proficient | ~20.0 (72h) | Standard sensitive leukemia line.[12] |
| HL-60 | Leukemia (AML) | Proficient | Sensitive | Induces significant loss of viability and DNA fragmentation.[13] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method. The data presented is for comparative purposes.
Affected Signaling Pathways
Beyond its direct action on DNA, 6-TG modulates several key signaling pathways that contribute to its anti-tumor effects.
-
p53 and Apoptosis Pathways : In MCF-7 breast cancer cells, 6-TG treatment upregulates genes involved in the p53 signaling pathway and apoptosis.[7] Specifically, it can increase the expression of FAS, a key receptor in the extrinsic apoptosis pathway, and CDKN1A (p21), which promotes cell cycle arrest.[7]
-
PI3K-AKT Pathway : Research in triple-negative breast cancer has shown that 6-TG can inhibit the PI3K-AKT pathway, a critical survival pathway in many cancers. This effect was linked to the downregulation of DNA methylation of the tumor suppressor PTEN.
-
Autophagy : Thiopurines can induce autophagy, which may act as a pro-survival mechanism in some contexts. The interplay between 6-TG-induced apoptosis and autophagy can be a critical determinant of cell fate.
Figure 2. Signaling pathways affected by 6-Thioguanine.
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key assays are provided below.
Figure 3. General experimental workflow for evaluating 6-TG effects.
This assay measures the metabolic activity of cells as an indicator of viability.
-
Materials :
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
6-Thioguanine (6-TG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Treatment : Prepare serial dilutions of 6-TG in culture medium. Remove the old medium from the wells and add 100 µL of the 6-TG-containing medium or control medium.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value.
-
This technique is used to detect specific proteins in a sample, such as those involved in apoptosis or signaling pathways.
-
Materials :
-
6-well plates
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane and transfer buffer/apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, p21, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure :
-
Sample Preparation : After treatment with 6-TG, wash cells with cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis : Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Detection : Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis : Analyze the band intensities relative to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
-
References
- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenic and Cytotoxic Properties of 6-Thioguanine, Sthis compound, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to 6-thioguanine in mismatch repair-deficient human cancer cell lines correlates with an increase in induced mutations at the HPRT locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRCA1-deficient breast cancer cell lines are resistant to MEK inhibitors and show distinct sensitivities to 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methylthioguanine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Methylthioguanine, a metabolite of the thiopurine drug thioguanine used in cancer chemotherapy.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not always readily available, its classification as harmful if swallowed, a skin irritant, and a cause of serious eye damage necessitates that it be managed as a hazardous chemical waste.[1] General principles of hazardous waste management must be strictly followed.[2][3][4][5][6]
I. Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all relevant personnel are familiar with the hazards of this compound. The immediate use of appropriate Personal Protective Equipment (PPE) is mandatory.
First-Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7][8]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
If Inhaled: Move the person into fresh air.[10]
II. Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and prevent serious eye damage.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
III. Step-by-Step Disposal Procedures
The primary method for disposing of this compound is through your institution's designated hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
-
Identify Waste: Any material, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials, must be considered hazardous chemical waste.
-
Segregate Waste: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.[3] Store waste in a designated and properly signed hazardous waste storage area.[2]
This category includes unused or expired this compound powder and any contaminated disposable materials.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, durable, and sealable plastic bag.
-
Put the sealed bag into a larger, rigid, leak-proof hazardous waste container.[4]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the outer container.
-
Clearly write the full chemical name: "this compound".
-
List any other components and estimate their quantities.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
This applies to solutions containing this compound, such as experimental buffers or solvent rinsates.
-
Containerization:
-
Labeling:
-
Attach a "Hazardous Waste" label to the container.
-
List all chemical constituents, including "this compound" and all solvents, with their approximate concentrations or percentages.
-
Ensure the container remains closed except when adding waste.[4]
-
Containers that once held this compound are not truly empty and must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve the compound.
-
Crucially, collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.[4]
-
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[4]
Contact your institution’s Environmental Health and Safety (EH&S) department to schedule a pickup for your properly containerized and labeled hazardous waste. Follow all institutional procedures for waste collection and documentation.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C6H7N5S | CID 70976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. pfw.edu [pfw.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 6-Thioguanine - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylthioguanine
Essential protocols for the safe handling, use, and disposal of 6-Methylthioguanine are critical for protecting researchers and ensuring laboratory integrity. This guide provides immediate, actionable information for laboratory professionals engaged in drug development and scientific research. Adherence to these procedures is paramount due to the compound's potential health risks.
Immediate Safety and Handling
This compound, a thiopurine derivative, is classified as a hazardous compound. It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. As a cytotoxic agent, it requires stringent handling protocols to prevent exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier against exposure.[2] The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Minimizes the risk of exposure through tears or punctures. Change gloves every hour or immediately if contaminated.[2] |
| Gown | Disposable, long-sleeved, seamless gown with tight-fitting cuffs that closes in the back. | Protects the body from contamination. Gowns should not be worn outside the designated handling area. |
| Eye Protection | Goggles or a face shield. | Guards against splashes and aerosols, protecting the eyes from serious damage. |
| Respiratory Protection | NIOSH-certified respirator. | Essential for weighing and handling the powder form to prevent inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Weighing and Dissolving this compound
This protocol outlines the essential steps for safely preparing a solution of this compound.
Pre-Experiment Checklist:
-
Ensure a cytotoxic spill kit is readily available.
-
Verify that the designated chemical fume hood or biological safety cabinet is certified and functioning correctly.
-
Confirm all necessary PPE is available and in good condition.
-
Have a clearly labeled hazardous waste container ready for all disposable materials.
Step-by-Step Procedure:
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order.
-
Surface Preparation: Decontaminate the work surface within the chemical fume hood or biological safety cabinet. Cover the surface with a disposable absorbent pad.
-
Weighing:
-
Perform all weighing operations within the containment of the fume hood or safety cabinet.
-
Use a dedicated, calibrated balance.
-
Carefully weigh the desired amount of this compound powder onto weighing paper. Avoid generating dust.
-
-
Dissolving:
-
Place the weighing paper with the compound into the appropriate vessel (e.g., a beaker or flask).
-
Slowly add the desired solvent to the vessel, rinsing the weighing paper to ensure all the compound is transferred.
-
Gently agitate or stir the mixture until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe down all surfaces and equipment with a deactivating solution followed by a cleaning agent.
-
Dispose of all contaminated materials, including weighing paper, absorbent pads, and disposable PPE, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent pads, weighing paper) must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound must be collected in a designated, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials. |
| Empty Containers | The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines. |
All hazardous waste must be handled and disposed of by a licensed hazardous waste management company.
Quantitative Data Summary
The following table summarizes key quantitative safety data for thiopurine compounds, which should be considered indicative for this compound.
| Data Point | Value | Species | Source |
| Oral LD50 (6-Thioguanine) | 160 mg/kg | Mouse | [3] |
| Intraperitoneal LD50 (6-Thioguanine) | 54 mg/kg | Mouse | [3] |
| Intraperitoneal LD50 (6-Thioguanine) | 300 mg/kg | Rat | [3] |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
